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  • Product: (2S,6S)-2,6-diaminoheptanedioic acid
  • CAS: 14289-34-0

Core Science & Biosynthesis

Foundational

The Natural Occurrence of LL-2,6-Diaminopimelic Acid: A Technical Guide for Researchers

Introduction: The Significance of a Unique Amino Acid LL-2,6-diaminopimelic acid (LL-DAP) is a non-proteinogenic amino acid that holds a pivotal position in the biology of many bacteria. While not incorporated into prote...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Amino Acid

LL-2,6-diaminopimelic acid (LL-DAP) is a non-proteinogenic amino acid that holds a pivotal position in the biology of many bacteria. While not incorporated into proteins, LL-DAP serves as a crucial intermediate in the biosynthesis of two essential molecules: L-lysine, a fundamental building block of proteins, and meso-diaminopimelic acid (meso-DAP), a key component in the construction of the bacterial cell wall.[1] The metabolic pathways leading to and from LL-DAP are unique to prokaryotes and some lower eukaryotes, making them attractive targets for the development of novel antimicrobial agents.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of LL-DAP, its biosynthetic pathways, its functional role in bacterial physiology, and the analytical methodologies for its study.

Distribution of Diaminopimelic Acid Isomers in Nature

Diaminopimelic acid exists in three stereoisomeric forms: LL-DAP, DD-DAP, and the internally compensated meso-DAP. The distribution of these isomers is not uniform across the bacterial kingdom. LL-DAP primarily functions as a metabolic intermediate, being enzymatically converted to meso-DAP by the enzyme diaminopimelate epimerase (DapF).[4][5] Meso-DAP is the isomer most commonly found in the peptidoglycan of Gram-negative bacteria and some Gram-positive species.[6] The DD-isomer is less common in nature. The presence and relative abundance of these isomers can be a useful chemotaxonomic marker.

Bacterial SpeciesGram StainDAP Isomer(s) DetectedPrimary Isomer in PeptidoglycanReference
Escherichia coliNegativeLL-DAP, meso-DAPmeso-DAP[7]
Bacillus subtilisPositiveLL-DAP, meso-DAPmeso-DAP[8]
Mycobacterium tuberculosisN/A (Acid-Fast)LL-DAP, meso-DAPmeso-DAP[4]
Corynebacterium glutamicumPositiveLL-DAP, meso-DAPmeso-DAP[9]
Mixed Rumen BacteriaN/ALL-DAP, meso-DAPmeso-DAP[10]
Fibrobacter succinogenesNegativemeso-DAPmeso-DAP[11]
Selenomonas ruminantiumNegativemeso-DAPmeso-DAP[11]
Anaerovibrio lipolyticaNegativemeso-DAPmeso-DAP[11]
Streptococcus bovisPositiveNone DetectedL-Lysine[11]
Prevotella ruminicolaNegativeNone DetectedL-Lysine[11]

Biosynthesis of LL-2,6-Diaminopimelic Acid: A Divergence of Pathways

The synthesis of LL-DAP is a central part of the broader lysine biosynthetic pathway in bacteria, which originates from aspartate.[12] Following the formation of L-2,3,4,5-tetrahydrodipicolinate (THDP), the pathway diverges into several variants for the synthesis of LL-DAP. The most common of these are the succinylase and the L,L-diaminopimelate aminotransferase (DapL) pathways.

The Succinylase Pathway

The succinylase pathway is the predominant route for LL-DAP synthesis in many Gram-negative and Gram-positive bacteria, including Escherichia coli.[2] This pathway involves a series of four enzymatic steps to convert THDP to LL-DAP. The initial acylation with succinyl-CoA prevents the spontaneous cyclization of the intermediate.

Succinylase_Pathway THDP L-2,3,4,5-Tetrahydrodipicolinate NSAKP N-Succinyl-L-2-amino-6-ketopimelate THDP->NSAKP DapD (Tetrahydrodipicolinate N-succinyltransferase) + Succinyl-CoA NSDAP N-Succinyl-LL-2,6-diaminopimelate NSAKP->NSDAP DapC (N-Succinyldiaminopimelate aminotransferase) + L-Glutamate LLDAP LL-2,6-Diaminopimelic Acid NSDAP->LLDAP DapE (Succinyldiaminopimelate desuccinylase)

The Succinylase Pathway for LL-DAP Biosynthesis.
The L,L-Diaminopimelate Aminotransferase (DapL) Pathway

A more direct route to LL-DAP is the L,L-diaminopimelate aminotransferase (DapL) pathway. This pathway bypasses the acylation and deacylation steps of the succinylase pathway, utilizing a single enzyme to directly convert THDP to LL-DAP. This pathway is found in various bacteria, including Verrucomicrobium spinosum, as well as in plants.[13]

DapL_Pathway THDP L-2,3,4,5-Tetrahydrodipicolinate LLDAP LL-2,6-Diaminopimelic Acid THDP->LLDAP DapL (L,L-Diaminopimelate aminotransferase) + L-Glutamate

The L,L-Diaminopimelate Aminotransferase (DapL) Pathway.

The Functional Role of LL-DAP: A Precursor to Cell Wall Integrity

The primary fate of LL-DAP is its conversion to meso-DAP, a reaction catalyzed by diaminopimelate epimerase (DapF).[4][9] Meso-DAP is then incorporated into the pentapeptide side chains of peptidoglycan, the major structural component of the bacterial cell wall. In Gram-negative bacteria, the cross-linking of these peptide chains, which provides the cell wall with its rigidity and strength, often occurs between the D-alanine at position four of one chain and the meso-DAP at position three of an adjacent chain.[14] This cross-linking is catalyzed by transpeptidases, which are the targets of β-lactam antibiotics.[15] The essentiality of this pathway for cell wall synthesis underscores the potential of its enzymes as antimicrobial targets.[2]

Peptidoglycan_Crosslinking cluster_pathway From LL-DAP to Peptidoglycan LLDAP LL-2,6-Diaminopimelic Acid mesoDAP meso-Diaminopimelic Acid LLDAP->mesoDAP DapF (Diaminopimelate Epimerase) UDPMurNAc UDP-MurNAc-pentapeptide (containing meso-DAP) mesoDAP->UDPMurNAc MurE Ligase Peptidoglycan Cross-linked Peptidoglycan UDPMurNAc->Peptidoglycan Transpeptidases

The role of LL-DAP as a precursor in peptidoglycan synthesis.

Experimental Protocols: Analysis of LL-2,6-Diaminopimelic Acid

The analysis of LL-DAP and its isomers typically involves the hydrolysis of bacterial cell walls to release the constituent amino acids, followed by chromatographic separation and detection.

Extraction of Diaminopimelic Acid from Bacterial Cell Walls

This protocol describes a general method for the acid hydrolysis of bacterial cells to liberate DAP for subsequent analysis.

Materials:

  • Bacterial cell pellet

  • 6 M Hydrochloric acid (HCl)

  • Pyrex hydrolysis tubes

  • Heating block or oven capable of maintaining 110°C

  • Lyophilizer or vacuum concentrator

  • pH meter

  • Buffer for sample resuspension (e.g., pH 2.2 sodium citrate buffer for ion-exchange chromatography)

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with distilled water.

  • Lyophilize the cell pellet to determine the dry weight.

  • Weigh approximately 10 mg of dried cells into a Pyrex hydrolysis tube.

  • Add 1 mL of 6 M HCl to the tube.

  • Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

  • Hydrolyze the sample at 110°C for 24 hours.

  • After hydrolysis, cool the tube and carefully open it.

  • Remove the HCl by evaporation under a stream of nitrogen or by using a lyophilizer.

  • Re-dissolve the dried hydrolysate in a known volume of an appropriate buffer for chromatographic analysis.

Quantification of Diaminopimelic Acid Isomers by HPLC

This protocol provides a method for the separation and quantification of DAP isomers using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.[16][17]

Materials:

  • Hydrolyzed bacterial cell wall sample

  • DAP isomer standards (LL-DAP, DD-DAP, meso-DAP)

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) reagent)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and phosphate buffer gradient)

Procedure:

  • Derivatization:

    • To a specific volume of the hydrolyzed sample or standard, add the OPA derivatization reagent according to the reagent manufacturer's instructions.

    • Allow the reaction to proceed for the recommended time in the dark.

  • HPLC Analysis:

    • Inject a known volume of the derivatized sample onto the C18 column.

    • Separate the DAP isomers using a suitable gradient of the mobile phase. A typical mobile phase could be a gradient of acetonitrile in a phosphate buffer (pH 7.2).[16]

    • Detect the fluorescent derivatives using an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[16]

  • Quantification:

    • Generate a standard curve by running known concentrations of the derivatized DAP isomer standards.

    • Quantify the amount of each DAP isomer in the sample by comparing the peak areas to the standard curve.

Analytical_Workflow Start Bacterial Cell Culture Centrifuge Harvest and Wash Cells Start->Centrifuge Lyophilize Lyophilization Centrifuge->Lyophilize Hydrolyze Acid Hydrolysis (6M HCl, 110°C) Lyophilize->Hydrolyze Dry Evaporate HCl Hydrolyze->Dry Reconstitute Reconstitute in Buffer Dry->Reconstitute Derivatize Derivatization (e.g., OPA) Reconstitute->Derivatize HPLC HPLC Analysis (C18 Column, Fluorescence Detection) Derivatize->HPLC Quantify Quantification against Standards HPLC->Quantify

Experimental workflow for the analysis of diaminopimelic acid.

Conclusion and Future Directions

LL-2,6-diaminopimelic acid is a cornerstone of bacterial metabolism, linking the synthesis of an essential amino acid with the construction of the vital cell wall. Its restricted natural occurrence and the uniqueness of its biosynthetic pathways present a compelling opportunity for the development of targeted antibacterial therapies. A thorough understanding of the distribution, synthesis, and function of LL-DAP, facilitated by robust analytical techniques, is paramount for researchers in microbiology, drug discovery, and biochemistry. Future research will likely focus on the detailed characterization of the enzymes in the LL-DAP pathways from a wider range of pathogenic bacteria, paving the way for the structure-based design of potent and specific inhibitors.

References

  • Usha, V., Dover, L. G., Roper, D. I., Fütterer, K., & Besra, G. S. (2009). Structure of the diaminopimelate epimerase DapF from Mycobacterium tuberculosis. Acta Crystallographica Section D: Biological Crystallography, 65(4), 383–387.
  • Pillai, B., Moorthie, V. A., van Belkum, M. J., Marcus, S. L., Cherney, M. M., Diaper, C. M., Vederas, J. C., & James, M. N. G. (2009). Crystal structure of diaminopimelate epimerase from Arabidopsis thaliana, an amino acid racemase critical for L-lysine biosynthesis. Journal of Molecular Biology, 385(2), 580-594.
  • Dobson, R. C. J., Griffin, M. D. W., Perugini, M. A., & Gerrard, J. A. (2009). Lysine Biosynthesis In Bacteria – An Unchartered Pathway For Novel Antibiotic Design. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Kim, J., Kim, Y., & Lee, J. H. (2017). Structural basis for redox sensitivity in Corynebacterium glutamicum diaminopimelate epimerase: an enzyme involved in l-lysine biosynthesis. Scientific Reports, 7(1), 42144.
  • Creative Proteomics. (2023).
  • Nocek, B., et al. (2011). Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. Journal of Biological Inorganic Chemistry, 16(7), 1125-1135.
  • Hudson, A. O., et al. (2017). Lysine biosynthesis in microorganisms. In The handbook of microbial metabolism of amino acids. CABI.
  • Bruckner, R., & Brückner, H. (1995). GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria. Amino Acids, 9(3), 261-270.
  • Mainardi, J. L., et al. (2005). Evolution of peptidoglycan biosynthesis under the selective pressure of antibiotics in Gram-positive bacteria. FEMS Microbiology Reviews, 29(2), 225-253.
  • Hudson, A. O., et al. (2008). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 509.
  • Vollmer, W., & Bertsche, U. (2008). Bacterial peptidoglycan (murein) hydrolases. FEMS Microbiology Reviews, 32(2), 149-167.
  • McKerrow, J. H., et al. (2000). A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178-182.
  • Hasegawa, T., Takizawa, M., & Tanida, S. (1983). A rapid analysis for chemical grouping of aerobic actinomycetes. Journal of General and Applied Microbiology, 29(4), 319-322.
  • McKerrow, J., et al. (2000). A simple HPLC method for analysing diaminopimelate diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178-182.
  • El-Waziry, A. M., et al. (1996). Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography.
  • Atrih, A., et al. (2012). Hydrolysis of peptidoglycan is modulated by amidation of meso-diaminopimelic acid and Mg2+ in Bacillus subtilis. Molecular Microbiology, 85(6), 1109-1122.
  • El-Waziry, A. M., et al. (1996). Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography.
  • Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews, 32(2), 149-167.
  • Cameron, T. A., et al. (2021). Unipolar Peptidoglycan Synthesis in the Rhizobiales Requires an Essential Class A Penicillin-Binding Protein. mBio, 12(5), e02235-21.
  • Czerkawski, J. W. (1974). Methods for determining 2-6-diaminopimelic acid and 2-aminoethylphosphonic acid in gut contents. Journal of the Science of Food and Agriculture, 25(1), 45-55.
  • Csapó, J., et al. (2008). Rapid method for the determination of diaminopimelic acid using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria, 1(1), 99-110.
  • Taylor & Francis. (n.d.). Diaminopimelic acid – Knowledge and References.
  • Hoare, D. S., & Work, E. (1957). The stereoisomers of α∈-diaminopimelic acid. 2. Their distribution in the bacterial order Actinomycetales and in certain Eubacteriales. The Biochemical journal, 65(3), 441–447.
  • Hoare, D. S., & Work, E. (1955). The stereoisomers of α∈-diaminopimelic acid: their distribution in nature and behaviour towards certain enzyme preparations. The Biochemical journal, 61(4), 562–568.
  • Antia, M., Hoare, D. S., & Work, E. (1957). The stereoisomers of α∈-diaminopimelic acid. 3. Properties and distribution of diaminopimelic acid racemase, an enzyme causing interconversion of the ll and meso isomers. The Biochemical journal, 65(3), 448–459.
  • Hutton, C. A., et al. (2007). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 153.
  • Schneerson, R., et al. (2014). Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria. In Methods in Molecular Biology (Vol. 1197, pp. 3-10). Humana Press.
  • White, P. J. (1966). Method for Measuring Diaminopimelic Acid in Total Rumen Contents and Its Application to the Estimation of Bacterial Growth. Applied Microbiology, 14(5), 729–734.

Sources

Protocols & Analytical Methods

Method

Laboratory Preparation of LL-Diaminopimelic Acid: A Detailed Guide for Researchers

Introduction: The Significance of LL-Diaminopimelic Acid in Biological Research LL-Diaminopimelic acid (LL-DAP) is a non-proteinogenic amino acid that plays a crucial role in the biochemistry of many bacteria. It is a ke...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of LL-Diaminopimelic Acid in Biological Research

LL-Diaminopimelic acid (LL-DAP) is a non-proteinogenic amino acid that plays a crucial role in the biochemistry of many bacteria. It is a key precursor to meso-diaminopimelic acid (meso-DAP), an essential component for cross-linking the peptidoglycan layers of the bacterial cell wall in most Gram-negative and some Gram-positive bacteria.[1][2][3] Furthermore, LL-DAP is the penultimate precursor in the biosynthesis of L-lysine in bacteria and plants.[1][4] The absence of the DAP biosynthetic pathway in mammals makes the enzymes involved attractive targets for the development of novel antimicrobial agents.[2][5] Consequently, access to stereochemically pure LL-DAP is critical for researchers studying bacterial cell wall biosynthesis, developing new antibiotics, and investigating enzymatic mechanisms.

This comprehensive guide provides a detailed protocol for the laboratory-scale stereoselective synthesis of LL-diaminopimelic acid. The presented methodology is designed to be robust and reproducible, offering researchers a reliable path to obtaining this vital compound. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step protocol, and detail the necessary analytical techniques for product characterization and validation.

Synthetic Strategy: A Stereoselective Approach from an Enone-Derived α-Amino Acid

Several synthetic routes to LL-DAP have been reported, including enzymatic methods and various chemical syntheses.[1][6] For this guide, we will focus on a stereoselective chemical synthesis approach adapted from methodologies that offer excellent control over stereochemistry, which is paramount for biological studies. The chosen strategy involves the stereoselective reduction of a common enone-derived α-amino acid intermediate.[7][8][9] This approach is advantageous due to its scalability and the ability to access different stereoisomers by selecting the appropriate reducing agent.

The overall workflow can be visualized as follows:

LL-DAP Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material (Protected α-Amino Acid) Enone Enone Formation Start->Enone Several Steps Reduction Stereoselective Reduction Enone->Reduction Key Stereoselective Step Rearrangement Overman Rearrangement Reduction->Rearrangement Hydrogenation Hydrogenation & Deprotection Rearrangement->Hydrogenation Oxidation Arene Oxidation Hydrogenation->Oxidation Purification Ion-Exchange Chromatography Oxidation->Purification Analysis NMR, MS, HPLC Purification->Analysis Final_Product Pure LL-DAP Analysis->Final_Product

Caption: Overall workflow for the synthesis of LL-diaminopimelic acid.

The key to achieving the desired LL-stereochemistry lies in the substrate- or reagent-controlled reduction of an enone intermediate. This guide will detail a reagent-controlled approach, which provides high diastereoselectivity.

Experimental Protocols

PART 1: Synthesis of the Key Enone Intermediate

The synthesis begins with a suitably protected α-amino acid, which is converted into a key enone intermediate through a series of well-established organic reactions. A representative pathway is outlined below.[7][8]

Enone_Synthesis Start Protected Glutamic Acid e.g., Boc-Glu-OtBu Weinreb Weinreb Amide Formation Activation & Amidation Start:f1->Weinreb:f0 Grignard Grignard Reaction Formation of β-Ketophosphonate Weinreb:f1->Grignard:f0 HWE Horner-Wadsworth-Emmons Reaction with Benzaldehyde Grignard:f1->HWE:f0 Enone Enone Intermediate (E)-enone HWE:f1->Enone:f0

Caption: Synthetic pathway to the key enone intermediate.

Protocol 1: Synthesis of the Enone Intermediate

  • Weinreb Amide Formation:

    • Rationale: The Weinreb amide is a stable intermediate that reacts cleanly with organometallic reagents to form ketones without over-addition, ensuring a high yield of the desired β-ketophosphonate in the next step.

    • Procedure: To a solution of N-Boc-L-glutamic acid γ-tert-butyl ester in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HOBt and PyBOP) and N,O-dimethylhydroxylamine hydrochloride. Stir the reaction at room temperature until completion (monitored by TLC).[7] Perform an aqueous work-up and purify the product by flash column chromatography.

  • β-Ketophosphonate Formation:

    • Rationale: The β-ketophosphonate is a crucial precursor for the Horner-Wadsworth-Emmons olefination, which will stereoselectively form the (E)-enone.

    • Procedure: To a solution of dimethyl methylphosphonate in anhydrous THF at -78 °C, add a strong base (e.g., n-butyllithium) dropwise. After stirring, add the Weinreb amide from the previous step. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and perform an aqueous work-up, followed by purification by flash column chromatography.

  • Horner-Wadsworth-Emmons Reaction:

    • Rationale: This reaction provides excellent stereocontrol, yielding predominantly the (E)-isomer of the enone, which is essential for the subsequent stereoselective reduction.

    • Procedure: To a suspension of a base (e.g., NaH) in anhydrous THF, add the β-ketophosphonate from the previous step. After stirring, add benzaldehyde. Stir the reaction at room temperature until completion.[7][8] Perform an aqueous work-up and purify the (E)-enone product by flash column chromatography.

PART 2: Stereoselective Synthesis of Protected LL-DAP

This part of the synthesis involves the critical stereoselective reduction of the enone, followed by a series of transformations to install the second amino group and arrive at the protected LL-DAP backbone.

Protocol 2: From Enone to Protected LL-DAP

  • Reagent-Controlled Stereoselective Reduction:

    • Rationale: The choice of reducing agent dictates the stereochemical outcome of the allylic alcohol formation. For the synthesis of the precursor to LL-DAP, a reagent-controlled reduction is employed to achieve the desired stereochemistry.

    • Procedure: To a solution of the enone in anhydrous THF at -78 °C, add a solution of L-selectride dropwise.[7][8] Stir the reaction at this temperature until the starting material is consumed (monitored by TLC). Quench the reaction with methanol and perform an aqueous work-up. Purify the resulting allylic alcohol by flash column chromatography.

  • Overman Rearrangement:

    • Rationale: The Overman rearrangement is a reliable method for the stereospecific conversion of allylic alcohols to allylic amines, with the nitrogen atom being introduced from the same face as the original hydroxyl group. This step introduces the second amino functionality with the correct stereochemistry.

    • Procedure: To a solution of the allylic alcohol in an appropriate solvent, add trichloroacetonitrile and a catalytic amount of DBU at 0 °C.[7] After formation of the allylic trichloroacetimidate, the rearrangement is typically induced by heating the reaction mixture. After cooling, the product is purified by flash column chromatography.

  • Hydrogenation and N-Acetyl Protection:

    • Rationale: Catalytic hydrogenation simultaneously reduces the alkene and the trichloroacetamide to a saturated N-acetyl derivative.

    • Procedure: The allylic trichloroacetamide is dissolved in a suitable solvent (e.g., methanol) with a base (e.g., potassium carbonate), and hydrogenated over palladium on carbon.[8] After the reaction is complete, the catalyst is filtered off, and the solvent is removed in vacuo. The product is typically used in the next step without further purification.

  • Arene Oxidation and Esterification:

    • Rationale: The phenyl group is oxidatively cleaved to a carboxylic acid. Subsequent esterification facilitates purification and handling.

    • Procedure: The N-acetyl derivative is dissolved in a solvent mixture (e.g., CCl4/CH3CN/H2O) and treated with a ruthenium catalyst (e.g., RuCl3·3H2O) and an oxidant (e.g., NaIO4).[7] After the reaction, the crude carboxylic acid is esterified, for example, with (trimethylsilyl)diazomethane, to yield the fully protected meso-DAP analogue. Purification is achieved by flash column chromatography.

PART 3: Deprotection and Purification of LL-DAP

The final steps involve the removal of all protecting groups to yield the free LL-diaminopimelic acid, followed by purification to obtain a high-purity product.

Protocol 3: Final Deprotection and Purification

  • Acid Hydrolysis:

    • Rationale: Strong acid hydrolysis is used to remove the Boc, tert-butyl ester, and N-acetyl protecting groups simultaneously.

    • Procedure: The fully protected LL-DAP derivative is treated with a strong acid, such as 6 M HCl, and heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure.

  • Ion-Exchange Chromatography:

    • Rationale: Ion-exchange chromatography is a highly effective method for purifying amino acids from reaction mixtures, separating them from salts and other impurities.

    • Procedure: The crude product from the hydrolysis is dissolved in water and applied to a column of a strong cation-exchange resin (e.g., Dowex-50). The column is washed with water to remove anionic and neutral impurities. The desired LL-DAP is then eluted with a dilute aqueous ammonia solution.[10] The fractions containing the product (identified by TLC with ninhydrin staining) are pooled and lyophilized to yield pure LL-diaminopimelic acid.

Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the synthesized LL-DAP, a combination of analytical techniques should be employed.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural verification and assessment of purity.The spectra should be consistent with the structure of LL-diaminopimelic acid, and show no significant signals from impurities.
High-Resolution Mass Spectrometry (HRMS) Confirmation of the molecular formula.The measured mass should correspond to the calculated exact mass of LL-DAP.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric and diastereomeric purity.The sample should show a single major peak corresponding to the LL-isomer when compared to standards of other stereoisomers (if available).
Optical Rotation Confirmation of the stereochemical configuration.The measured specific rotation should be consistent with the literature value for LL-diaminopimelic acid.[7]

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the laboratory preparation of LL-diaminopimelic acid. By following the outlined stereoselective synthetic route and employing the described purification and analytical techniques, researchers can confidently produce high-purity LL-DAP for their studies. The rationale provided for each step aims to empower researchers with a deeper understanding of the underlying chemical principles, facilitating troubleshooting and adaptation of the protocol as needed. The availability of a reliable source of this crucial amino acid will undoubtedly accelerate research in the fields of bacteriology, drug discovery, and biochemistry.

References

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. PMC - NIH. [Link]

  • Stereoselective Synthesis of meso- and L,L‐Diaminopimelic Acids from Enone-Derived α‐Amino. American Chemical Society. [Link]

  • Stereoisomers of 2,6-diaminopimelic acid (1) and lanthionine (2). ResearchGate. [Link]

  • Diaminopimelic acid – Knowledge and References. Taylor & Francis. [Link]

  • Purification and properties of diaminopimelic acid epimerase from Escherichia coli. PubMed. [Link]

  • Purification and properties of diaminopimelic acid epimerase from Escherichia coli. ResearchGate. [Link]

  • Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy. [Link]

  • The enzymatic synthesis of diaminopimelic acid. PubMed. [Link]

  • Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. ACS Chemical Biology - ACS Publications. [Link]

  • Diaminopimelic acid (PAMDB000360). P. aeruginosa Metabolome Database. [Link]

  • Different Modes of Diaminopimelate Synthesis and Their Role in Cell Wall Integrity: a Study withCorynebacterium glutamicum. ASM Journals. [Link]

  • Preparation of diaminopimelic acid.
  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. MDPI. [Link]

  • Synthesis of diaminopimelic acid containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions. PubMed. [Link]

  • Determination of diaminopimelic acid in biological materials using high-performance liquid chromatography. PubMed. [Link]

  • PURIFICATION AND PROPERTIES OF DIAMINOPIMELATE DECARBOXYLASE FROM ESCHERICHIA COLI. PubMed. [Link]

  • Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. bioRxiv. [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Application

Introduction: The Significance of (2S,6S)-2,6-Diaminoheptanedioic Acid

An authoritative guide to the stereospecific detection and quantification of (2S,6S)-2,6-diaminoheptanedioic acid, a critical component of bacterial peptidoglycan. (2S,6S)-2,6-Diaminoheptanedioic acid, more commonly know...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the stereospecific detection and quantification of (2S,6S)-2,6-diaminoheptanedioic acid, a critical component of bacterial peptidoglycan.

(2S,6S)-2,6-Diaminoheptanedioic acid, more commonly known in the literature as meso-diaminopimelic acid (m-DAP), is a non-proteinogenic amino acid that plays a pivotal role in the biology of many bacteria. It is an essential building block in the peptidoglycan layer of the cell wall, particularly in Gram-negative bacteria and certain Gram-positive strains.[1][2] The unique cross-linking it provides is indispensable for maintaining the structural integrity and viability of these bacteria.[1][3]

Beyond its structural function, m-DAP is the immediate biosynthetic precursor to L-lysine in most bacteria, following a pathway that is absent in mammals.[1][4] This metabolic distinction makes the enzymes involved in m-DAP synthesis attractive and selective targets for the development of novel antibiotics.[1] Consequently, the accurate and sensitive detection of (2S,6S)-DAP is of paramount importance for researchers in microbiology, drug development, and clinical diagnostics, where it can serve as a specific biomarker for bacterial presence or contamination.[5]

The analytical challenge lies in its stereochemistry. Diaminopimelic acid exists in three stereoisomeric forms: (2S,6S)- or meso-DAP, (2R,6R)- or D,D-DAP, and (2S,6R)- or L,L-DAP. Since the biological activity and presence are stereospecific, analytical methods must be capable of distinguishing the meso-form from the others. This guide provides detailed application notes and protocols for three robust analytical techniques designed to meet this challenge: Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Chiral HPLC for Stereoisomer Separation and Quantification

Expertise & Rationale

The fundamental principle of chiral chromatography is the separation of enantiomers and diastereomers by exploiting their differential interactions with a chiral stationary phase (CSP).[6][7] Because enantiomers have identical physical properties in an achiral environment, a chiral environment is required to resolve them.[8] For (2S,6S)-DAP, which is a diastereomer of L,L- and D,D-DAP, chiral HPLC is the definitive method for achieving baseline separation of all three stereoisomers, allowing for unambiguous identification and quantification. The choice of a zwitterionic CSP, such as one derived from a Cinchona alkaloid, is particularly effective for underivatized amino acids. These stationary phases offer multiple interaction sites (ionic, hydrogen bonding, steric) that are necessary for chiral recognition.[9]

Application Note

This method is ideal for applications requiring the precise quantification of each DAP stereoisomer. It is the gold standard for confirming the stereochemical purity of standards or for studying bacterial cell wall composition where different isomers may be present. While it may have lower sensitivity compared to mass spectrometry-based methods, its unparalleled ability to resolve stereoisomers makes it indispensable for foundational research and quality control. Pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA) is often employed to enhance detection sensitivity with UV or fluorescence detectors.[10]

Detailed Protocol: Chiral HPLC with Pre-Column OPA Derivatization

1. Sample Preparation (from Bacterial Culture)

  • Cell Lysis & Peptidoglycan Isolation: Harvest bacterial cells by centrifugation. Resuspend the pellet in a boiling 4% Sodium Dodecyl Sulfate (SDS) solution to lyse the cells and solubilize membranes and proteins, leaving the insoluble peptidoglycan sacculi.[11]

  • Washing: Wash the sacculi repeatedly with ultrapure water to remove all traces of SDS.

  • Acid Hydrolysis: Resuspend the purified peptidoglycan in 6 M HCl and heat at 105°C for 16-20 hours to hydrolyze the peptide bonds and release free amino acids, including DAP.[10]

  • Neutralization & Drying: Remove the HCl by drying the sample under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried hydrolysate in a known volume of ultrapure water or a suitable buffer.

2. OPA Derivatization

  • Reagent Preparation: Prepare an OPA derivatization reagent by dissolving OPA in borate buffer (pH 9.5) and adding a thiol, such as ethanethiol (ESH). The thiol is crucial for forming a stable, fluorescent isoindole derivative.[10]

  • Reaction: In a vial, mix an aliquot of the sample hydrolysate with the OPA/ESH reagent. Allow the reaction to proceed for 1-2 minutes at room temperature before immediate injection into the HPLC system. The derivatives can be unstable, so timing should be consistent across all samples and standards.

3. HPLC Conditions

ParameterRecommended Setting
Column CHIRALPAK® ZWIX(+) or ZWIX(-) (e.g., 150 x 3.0 mm, 3 µm)
Mobile Phase Isocratic or gradient elution using Methanol/Water mixtures with acidic and basic additives (e.g., formic acid and diethylamine) to facilitate the zwitterionic interactions.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm)

4. Data Analysis

  • Inject a certified standard of (2S,6S)-DAP, as well as standards for L,L- and D,D-DAP if available, to determine their respective retention times.

  • Identify the (2S,6S)-DAP peak in the sample chromatograms by matching the retention time.

  • Construct a calibration curve using serial dilutions of the derivatized (2S,6S)-DAP standard.

  • Quantify the amount of (2S,6S)-DAP in the sample by integrating the peak area and interpolating from the calibration curve.

Visualization: Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_analysis Analysis P1 Bacterial Cell Harvest & Lysis P2 Peptidoglycan Isolation & Washing P1->P2 P3 Acid Hydrolysis (6M HCl, 105°C) P2->P3 P4 Drying & Reconstitution P3->P4 A1 Pre-Column Derivatization (OPA/ESH) P4->A1 A2 Chiral HPLC Injection & Separation A1->A2 A3 UV or Fluorescence Detection A2->A3 A4 Data Analysis: Quantification A3->A4

Caption: Workflow for Chiral HPLC analysis of (2S,6S)-DAP.

Part 2: LC-MS/MS for High-Sensitivity Targeted Analysis

Expertise & Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis, offering exceptional sensitivity and specificity.[12][13] For (2S,6S)-DAP, this technique is particularly powerful for detection in complex biological matrices such as plasma, urine, or tissue homogenates where concentrations may be extremely low.[14] The method relies on chromatographic separation followed by mass spectrometric detection using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This precursor-to-product transition is unique to the analyte, effectively filtering out background noise and providing a highly specific signal for quantification.[15]

For a highly polar molecule like DAP, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[16][17] Unlike reversed-phase chromatography, HILIC uses a polar stationary phase and a high organic content mobile phase, which is ideal for retaining and resolving polar analytes that would otherwise elute in the void volume.

Application Note

This protocol is designed for researchers needing to quantify trace amounts of (2S,6S)-DAP in complex biological samples. Its high throughput and sensitivity make it suitable for pharmacokinetic studies of novel antibiotics targeting the DAP pathway, for diagnostic applications monitoring bacterial load, or for environmental testing. While this method does not separate stereoisomers on a standard HILIC column, it provides unparalleled quantitative accuracy for total DAP, which in many contexts is predominantly the meso-form. For stereospecificity, a chiral LC method would need to be coupled to the mass spectrometer.

Detailed Protocol: HILIC-MS/MS for (2S,6S)-DAP Quantification

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of DAP, if available).

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new vial for analysis, avoiding the protein pellet.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC or HPLC system
Column Waters ACQUITY UPLC BEH HILIC (e.g., 100 x 2.1 mm, 1.7 µm)[16][18]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.75[17]
Mobile Phase B 90:10 Acetonitrile:Mobile Phase A[17]
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp. 450°C
MRM Transitions Precursor (m/z): 191.1Product (Quantifier): 130.1Product (Qualifier): 84.1
Collision Energy Optimized for the specific instrument (e.g., 15-25 eV)

3. Data Analysis and Quantification

  • Optimize MS parameters (cone voltage, collision energy) by infusing a pure standard of (2S,6S)-DAP.

  • Prepare a calibration curve by spiking known concentrations of (2S,6S)-DAP into a blank matrix (e.g., control plasma). Process these standards using the same sample preparation protocol.

  • Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Determine the concentration of (2S,6S)-DAP in the unknown samples using the regression equation from the calibration curve. The qualifier ion should be present with a consistent ratio to the quantifier ion for confident identification.

Visualization: LC-MS/MS Workflow

S1 Biological Sample (e.g., Plasma) S2 Protein Precipitation (Acetonitrile + IS) S1->S2 S3 Centrifugation & Supernatant Transfer S2->S3 A1 HILIC Separation S3->A1 A2 ESI+ Ionization A1->A2 A3 MS/MS Detection (MRM Mode) A2->A3 A4 Quantification via Calibration Curve A3->A4

Caption: HILIC-MS/MS workflow for sensitive DAP quantification.

Part 3: GC-MS Analysis Following Chemical Derivatization

Expertise & Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high chromatographic efficiency and robust, reproducible mass spectra. However, its application is limited to analytes that are volatile and thermally stable. Amino acids like DAP are polar, zwitterionic, and non-volatile, necessitating chemical derivatization before GC analysis.[19][20] The goal of derivatization is to mask the polar functional groups (carboxyl and amino groups) with nonpolar moieties, thereby increasing volatility and thermal stability.[20]

A common and effective strategy is a two-step process: methoximation followed by silylation.[21] Methoximation first protects any carbonyl groups, preventing the formation of multiple derivatives from tautomers. Silylation then replaces the active hydrogens on the amino and carboxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[21][22] The resulting derivative is amenable to GC separation and produces a characteristic mass spectrum upon Electron Ionization (EI), allowing for confident identification.

Application Note

This method is suitable for laboratories where GC-MS instrumentation is readily available and high chromatographic resolution is desired. It can be used for the analysis of DAP in hydrolyzed samples from various matrices. However, the multi-step derivatization process is labor-intensive and highly sensitive to moisture, which can degrade the silylating reagents and derivatives.[19][20] Therefore, this protocol requires meticulous technique to ensure reproducibility. Chiral GC columns are available and could be used to separate the derivatized stereoisomers if required.

Detailed Protocol: Two-Step Derivatization for GC-MS

1. Sample Preparation

  • Hydrolysis & Drying: Perform acid hydrolysis as described in the HPLC protocol. It is critical that the final sample is completely dry. Lyophilization (freeze-drying) is the preferred method to ensure exhaustive removal of water and HCl.

  • Moisture Control: All subsequent steps must be performed under anhydrous conditions. Use sealed reaction vials and dry solvents.

2. Derivatization

  • Step 1: Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample vial.

    • Seal the vial and heat at 60°C for 60 minutes to protect any potential carbonyl groups.[21]

  • Step 2: Silylation:

    • Cool the vial to room temperature.

    • Add 100 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The latter forms more stable derivatives.[20][22]

    • Seal the vial and heat at 70-100°C for 2-4 hours.[20]

    • Cool the vial before GC-MS analysis.

3. GC-MS Conditions

ParameterRecommended Setting
GC System Gas Chromatograph with autosampler
Column SLB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)[20]
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Injector Temp. 260°C
Injection Mode Splitless (1 µL)
Oven Program Initial 100°C, hold 2 min; ramp at 10°C/min to 300°C; hold 5 min.
MS System Single Quadrupole or Ion Trap MS
Ionization Mode Electron Ionization (EI), 70 eV
MS Transfer Line 280°C
Ion Source Temp. 230°C
Mass Range Scan m/z 50-750

4. Data Analysis

  • Analyze a derivatized standard of (2S,6S)-DAP to determine its retention time and fragmentation pattern.

  • Identify the DAP derivative peak in samples by matching the retention time and comparing the acquired mass spectrum to the standard or a reference library.

  • Quantification is achieved by creating a calibration curve with derivatized standards and using the area of a characteristic, abundant ion.

Visualization: GC-MS Derivatization & Analysis Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization (Anhydrous) cluster_analysis Analysis P1 Hydrolyzed Sample P2 Complete Drying (Lyophilization) P1->P2 D1 Step 1: Methoximation (Pyridine, 60°C) P2->D1 D2 Step 2: Silylation (MSTFA, 70°C) D1->D2 A1 GC-MS Injection D2->A1 A2 EI Ionization & Fragmentation A1->A2 A3 Mass Spectrum Acquisition A2->A3 A4 Identification & Quantification A3->A4

Caption: Workflow for GC-MS analysis of DAP after derivatization.

Summary and Method Comparison

The choice of analytical method depends on the specific research question, required sensitivity, sample matrix, and available instrumentation.

FeatureChiral HPLC-UV/FLDHILIC-MS/MSGC-MS
Principle Chiral recognition on a specialized stationary phase.Separation of polar compounds followed by highly specific mass-based detection.Separation of volatile derivatives by partitioning between gas and liquid phases.
Stereospecificity Excellent. Directly resolves diastereomers and enantiomers.Poor (without chiral LC). Quantifies total DAP.Possible with a chiral GC column, but complex.
Sensitivity Moderate (ng-µg range).Excellent. High sensitivity (pg-fg range).Good to Excellent (pg-ng range).
Throughput Moderate.High.Low to Moderate due to derivatization.
Sample Prep Hydrolysis and derivatization required for high sensitivity.Simple protein precipitation for biofluids.Complex, multi-step derivatization; requires anhydrous conditions.
Primary Advantage Unambiguous stereoisomer separation.Ultimate sensitivity and specificity in complex matrices.High chromatographic resolution and robust spectral libraries.

References

  • BIO-PROTOCOL. Peptidoglycan -Carbohydrate -Biochemistry. Available at: [Link]

  • Trends in Glycoscience and Glycotechnology. Elucidating Peptidoglycan Structure: An Analytical Toolset. Available at: [Link]

  • National Institutes of Health. In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass. Available at: [Link]

  • National Institutes of Health. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography Laura Alv. Available at: [Link]

  • ResearchGate. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • PubMed. In vivo metabolism of 2,2'-diaminopimelic acid from gram-positive and gram-negative bacterial cells by ruminal microorganisms and ruminants and its use as a marker of bacterial biomass. Available at: [Link]

  • Taylor & Francis Online. Diaminopimelic acid – Knowledge and References. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • CABI Digital Library. Rapid method for the determination of diaminopimelic acid using ion exchange chromatography. Available at: [Link]

  • Wikipedia. Diaminopimelic acid. Available at: [Link]

  • University of California, Davis. GC Derivatization. Available at: [Link]

  • PubMed. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Available at: [Link]

  • University of Alabama at Birmingham. Quantitative analysis of small molecules in biological samples. Available at: [Link]

  • YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]

  • HMDB. Showing metabocard for (2R,6S)-2,6-Diaminoheptanedioic acid (HMDB0242532). Available at: [Link]

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]

  • ScienceDirect. Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. Available at: [Link]

  • LCGC International. LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. Available at: [Link]

  • National Institutes of Health. The configuration of 2,6-diamino-3-hydroxypimelic acid in microbial cell walls. Available at: [Link]

  • National Institutes of Health. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Available at: [Link]

  • ResearchGate. (PDF)

    
    -DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND $(2R,~9R). Available at: [Link]
    
  • National Institutes of Health. Mechanisms conferring bacterial cell wall variability and adaptivity. Available at: [Link]

  • YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Available at: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter -. Available at: [Link]

  • PubMed. Pattern of meso-dl-2,6-diaminopimelic acid incorporation during the division cycle of Escherichia coli. Available at: [Link]

  • Waters Corporation. Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. Available at: [Link]

  • PubMed. Different modes of diaminopimelate synthesis and their role in cell wall integrity: a study with Corynebacterium glutamicum. Available at: [Link]

  • ResearchGate. A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta. Available at: [Link]

  • PubMed. Methods for determining 2-6-diaminopimelic acid and 2-aminoethylphosphonic acid in gut contents. Available at: [Link]

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Method

Application Notes and Protocols: (2S,6S)-Diaminoheptanedioic Acid as a Versatile Building Block for Tripeptide Synthesis

Introduction In the landscape of modern drug discovery and materials science, peptides synthesized from non-proteinogenic amino acids are of paramount importance. These unique building blocks allow for the creation of pe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, peptides synthesized from non-proteinogenic amino acids are of paramount importance. These unique building blocks allow for the creation of peptides with enhanced stability, novel structural motifs, and tailored biological activities.[1][2] (2S,6S)-diaminoheptanedioic acid, a stereoisomer of diaminopimelic acid (DAP), is a particularly intriguing non-proteinogenic amino acid. Its structure features two chiral centers, two primary amino groups, and two carboxylic acid moieties, offering a scaffold for creating branched, cyclic, or otherwise constrained peptides.[3][4] The incorporation of this building block can be instrumental in developing mimics of bacterial peptidoglycan for immunological studies, or in the generation of novel antimicrobial peptides.[5][6][7]

This application note provides a comprehensive guide for the strategic and efficient incorporation of (2S,6S)-diaminoheptanedioic acid into tripeptides via Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical considerations of orthogonal protection, reagent selection, and provide detailed, field-tested protocols from synthesis to purification and characterization.

Key Challenges and Strategic Considerations

The successful synthesis of peptides containing (2S,6S)-diaminoheptanedioic acid hinges on a robust and well-planned orthogonal protection strategy. The presence of four reactive functional groups necessitates the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective chain elongation at either the α-amino or ε-amino positions.[8][9][10][11]

Orthogonal Protection Strategy

An effective orthogonal protection scheme is crucial for directing the peptide synthesis. The choice of protecting groups must ensure that only the desired functional group is deprotected at each step, leaving the others intact. A commonly employed and effective strategy for (2S,6S)-diaminoheptanedioic acid involves a combination of Fmoc, Boc, Alloc, and a benzyl ester.

Table 1: Example of an Orthogonal Protection Scheme for (2S,6S)-Diaminoheptanedioic Acid

Functional GroupProtecting GroupDeprotection Conditions
α-AminoFmoc20% Piperidine in DMF
ε-AminoBocTrifluoroacetic Acid (TFA)
α-CarboxylBenzyl ester (OBn)Catalytic Hydrogenation
ε-Carboxyltert-Butyl ester (OtBu)Trifluoroacetic Acid (TFA)

This scheme allows for the selective deprotection of the α-amino group for linear peptide chain elongation, while the other functional groups remain protected. The ε-amino and ε-carboxyl groups can be deprotected later for side-chain modifications or cyclization.

G cluster_0 Orthogonally Protected (2S,6S)-Diaminoheptanedioic Acid HOOC HOOC C1 HOOC->C1 α-carboxyl COOBn COOBn HOOC->COOBn C2 C1->C2 NH-Fmoc NH-Fmoc C1->NH-Fmoc α-amino C3 C2->C3 C4 C3->C4 C5 C4->C5 COOH COOH C5->COOH ε-carboxyl NH-Boc NH-Boc C5->NH-Boc ε-amino COOtBu COOtBu COOH->COOtBu SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat for each amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Diaminopimelic Acid Solubility Challenges in In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility issues with diaminopime...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility issues with diaminopimelic acid (DAP) in your in vitro assays. As a crucial component of peptidoglycan in many bacterial species, particularly Gram-negative bacteria, DAP is a key substrate and target in numerous biochemical and antimicrobial screening assays.[1][2] However, its solubility can be a significant hurdle to obtaining reliable and reproducible data. This guide is designed with full editorial control to provide a logical and scientifically grounded resource to address these challenges head-on.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding DAP solubility.

Q1: Why is diaminopimelic acid's solubility a concern for my in vitro assays?

Diaminopimelic acid, in its various isomeric forms (meso-, LL-, and DD-DAP), is a polar molecule with both acidic (carboxylic acid) and basic (amino) functional groups.[3][4] While it is generally soluble in aqueous solutions, its solubility is highly dependent on pH.[3] At or near its isoelectric point, the pH at which the net charge of the molecule is zero, DAP's solubility can decrease significantly, leading to precipitation. This is a critical issue in in vitro assays, as precipitated substrate can lead to inaccurate kinetic measurements, enzyme inhibition, and overall unreliable results.

Q2: What are the primary factors that influence the solubility of DAP?

The key factors influencing DAP solubility are:

  • pH: The pH of your buffer system is the most critical factor. DAP has two carboxylic acid groups and two amino groups, each with its own pKa value. The overall charge of the molecule, and thus its solubility, changes with pH. At lower pH, the carboxylic acid groups can become protonated, affecting ionic interactions and solubility.[3]

  • Temperature: For many organic compounds, including DAP, solubility tends to increase with temperature.[3][5]

  • Ionic Strength: The concentration of salts in your buffer can also impact DAP solubility through a phenomenon known as "salting out," where high salt concentrations can decrease the solubility of proteins and small molecules.[6]

  • Buffer Composition: Certain buffer components can interact with DAP and influence its solubility. For example, phosphate buffers can sometimes lead to precipitation issues with divalent cations, which might be present as cofactors in your enzymatic assay.[7]

Q3: Are there differences in solubility between the various isomers of DAP (meso-, LL-, DD-)?

Yes, the stereoisomers of DAP can exhibit different physical properties, including solubility. While quantitative data is scarce in readily available literature, some studies have noted differential solubility of the isomers in certain solvent systems. For instance, the LL-isomer's solubility behavior in dilute hydrochloric acid-acetone mixtures is different from the meso-isomer.[8] It is crucial to consider the specific isomer you are working with, as it may have unique solubility characteristics.

Q4: Can I use organic solvents to dissolve DAP?

Yes, polar organic solvents can be used to prepare stock solutions of DAP. Dimethyl sulfoxide (DMSO) and methanol are commonly cited as suitable solvents.[4][9] However, it is essential to consider the compatibility of these solvents with your specific in vitro assay, as high concentrations of organic solvents can denature enzymes and interfere with biological activity.

Troubleshooting Guide: Tackling DAP Precipitation in Your Assays

Encountering precipitation during an experiment can be frustrating. This section provides a systematic approach to troubleshooting and resolving DAP solubility issues.

Initial Observation: Precipitate Formation

If you observe cloudiness or a visible precipitate in your DAP stock solution or in the final assay reaction mixture, follow these steps:

Step 1: Verify Stock Solution Preparation

  • Incorrect pH of Stock Solution: If you prepared an aqueous stock solution, the pH might be near the isoelectric point of DAP.

    • Solution: Adjust the pH of the stock solution. For acidic DAP, a slightly basic pH will increase solubility, while for basic DAP, a slightly acidic pH will be beneficial. Use dilute HCl or NaOH for adjustment.

  • Concentration Too High: You may have exceeded the solubility limit of DAP under your storage conditions.

    • Solution: Prepare a more dilute stock solution. It is always advisable to perform a small-scale solubility test before preparing a large batch.

Step 2: Assess Assay Buffer Compatibility

  • Buffer pH: The final pH of your assay buffer after the addition of all components (including your DAP stock) might be suboptimal for DAP solubility.

    • Solution: Measure the final pH of your complete assay mixture. If it is close to the isoelectric point of DAP, consider using a buffer with a different pH. Be mindful that changing the pH can also affect your enzyme's activity, so a pH optimization experiment for both solubility and enzyme activity may be necessary.

  • Buffer Components: Certain salts or additives in your buffer could be causing precipitation.

    • Solution: Review your buffer composition. If you are using a phosphate buffer and your assay requires divalent cations (e.g., Mg²⁺, Ca²⁺), you might be forming insoluble phosphate salts that can co-precipitate with DAP.[7] Consider switching to a different buffer system like HEPES or Tris, which are less prone to such interactions.[10]

Step 3: Optimize Assay Conditions

  • Temperature: If you are running your assay at a low temperature, this could be reducing DAP's solubility.

    • Solution: If your enzyme is stable at a slightly higher temperature, consider increasing the assay temperature.[3]

  • Ionic Strength: High salt concentrations in your assay buffer might be "salting out" the DAP.

    • Solution: Try reducing the salt concentration in your buffer, ensuring it is still within the optimal range for your enzyme's activity.

Advanced Troubleshooting Strategies

If the basic troubleshooting steps do not resolve the issue, consider these more advanced approaches:

  • Use of Co-solvents: A small percentage of a water-miscible organic solvent can be included in the final assay mixture to improve the solubility of hydrophobic compounds.

    • How-to: Prepare a concentrated stock solution of DAP in 100% DMSO. Then, dilute this stock into your aqueous assay buffer, ensuring the final concentration of DMSO is low (typically <1-5%) to minimize its effect on enzyme activity.[]

  • Sonication: Mechanical energy can help to break up small precipitate particles and facilitate dissolution.

    • How-to: Briefly sonicate your DAP stock solution in a water bath sonicator. Be cautious not to overheat the solution.

  • Freshly Prepared Solutions: DAP solutions, especially if not stored properly, can degrade over time, potentially leading to less soluble byproducts.

    • Solution: Always use freshly prepared DAP solutions for your experiments whenever possible.

Protocols for DAP Solution Preparation and In Vitro Assays

This section provides detailed, step-by-step methodologies for preparing DAP solutions and for a representative in vitro assay where DAP solubility is a key consideration.

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of meso-Diaminopimelic Acid

This protocol is designed to create a stable, high-concentration aqueous stock solution of meso-DAP.

Materials:

  • meso-Diaminopimelic acid powder

  • Sterile, deionized water

  • 1 M NaOH

  • 1 M HCl

  • Sterile 0.22 µm syringe filter

Procedure:

  • Initial Weighing and Suspension: Weigh out the desired amount of meso-DAP powder into a sterile conical tube. Add a portion of the final volume of sterile, deionized water (e.g., 8 mL for a final volume of 10 mL). Vortex to suspend the powder.

  • pH Adjustment for Solubilization: Slowly add 1 M NaOH dropwise while vortexing. Continue adding NaOH until the meso-DAP is fully dissolved. The solution will become clear.

  • Final pH and Volume Adjustment: Adjust the pH to your desired final stock solution pH (e.g., 7.5) using 1 M HCl. Be careful not to overshoot the pH, as this may cause the DAP to precipitate out again. Bring the solution to the final desired volume with sterile, deionized water.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: In Vitro Diaminopimelate Epimerase Coupled Enzyme Assay

This assay measures the activity of diaminopimelate (DAP) epimerase, which converts LL-DAP to meso-DAP. The production of meso-DAP is coupled to the activity of DAP dehydrogenase, which reduces NADP⁺ to NADPH, allowing the reaction to be monitored spectrophotometrically.[12]

Materials:

  • LL-Diaminopimelic acid (substrate)

  • DAP epimerase (enzyme to be assayed)

  • DAP dehydrogenase (coupling enzyme)

  • NADP⁺

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Dithiothreitol (DTT)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a 10 mM stock of LL-DAP in the assay buffer. Ensure it is fully dissolved, adjusting the pH slightly if necessary as described in Protocol 1.

    • Prepare a 10 mM stock of NADP⁺ in sterile water.

    • Prepare a 1 M stock of DTT in sterile water.

  • Prepare the Reaction Mixture (per well/cuvette):

    • Assay Buffer: to a final volume of 200 µL

    • LL-DAP stock: to a final concentration of 0.1 mM

    • NADP⁺ stock: to a final concentration of 0.44 mM

    • DTT stock: to a final concentration of 1 mM

    • DAP dehydrogenase: to a final concentration of 1.8 µM

  • Incubation and Baseline Reading: Mix the components gently and incubate at the desired assay temperature (e.g., 30°C) for 10-12 minutes to allow the temperature to equilibrate and to consume any contaminating meso-DAP in the LL-DAP stock.[12] Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the Reaction: Add the DAP epimerase to the reaction mixture to initiate the epimerization reaction.

  • Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADPH production, and thus to the activity of the DAP epimerase.

Data Summary and Visualization

Table 1: Summary of Solvents for Diaminopimelic Acid

SolventTypeRecommended UseConsiderations
WaterAqueousPreparing working solutions for most biological assays.Solubility is highly pH-dependent.[3]
Dilute Acid (e.g., 0.1 M HCl)AqueousDissolving DAP and preparing stock solutions.Ensure final pH is compatible with the assay.
Dilute Base (e.g., 0.1 M NaOH)AqueousDissolving DAP and preparing stock solutions.Ensure final pH is compatible with the assay.
MethanolPolar OrganicPreparing concentrated stock solutions.Can denature proteins at high concentrations.
Dimethyl Sulfoxide (DMSO)Polar OrganicPreparing concentrated stock solutions for hydrophobic derivatives or when aqueous solubility is very low.[4]Can inhibit some enzymes; final concentration in assay should typically be <1%.

Diagram 1: Troubleshooting Workflow for DAP Solubility Issues

A Precipitate Observed B Check Stock Solution A->B C Adjust Stock pH / Lower Concentration B->C Issue Found D Check Assay Buffer B->D No Issue J Resolved C->J E Optimize Buffer pH / Change Buffer Type D->E Issue Found F Optimize Assay Conditions D->F No Issue E->J G Increase Temperature / Decrease Ionic Strength F->G Issue Found H Advanced Troubleshooting F->H No Issue G->J I Use Co-solvents (e.g., DMSO) / Sonication H->I I->J

Caption: A stepwise guide to diagnosing and resolving DAP precipitation.

Diagram 2: Key Factors Influencing DAP Solubility

Solubility DAP Solubility pH pH pH->Solubility Temp Temperature Temp->Solubility IonicStrength Ionic Strength IonicStrength->Solubility Buffer Buffer Composition Buffer->Solubility

Caption: The interplay of factors affecting DAP's solubility in solution.

References

  • Solubility of Things. (n.d.). Diaminopimelic acid.
  • Sigma-Aldrich. (n.d.). 2,6-Diaminopimelic acid.
  • Work, E. (1957). The stereoisomers of α,ε-diaminopimelic acid. Biochemical Journal, 67(3), 416–423.
  • Hsu, Y. P., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745–2756.
  • Hoare, D. S., & Work, E. (1957). The stereoisomers of α,ε-diaminopimelic acid: their distribution in nature and behaviour towards certain enzyme preparations. Biochemical Journal, 65(3), 441–447.
  • Hor, L., et al. (2013). Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis. Journal of Biological Chemistry, 288(13), 9238–9248.
  • Thermo Fisher Scientific. (n.d.). 2,6-Diaminopimelic acid, 96%.
  • Shaikh, M. S., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Antibiotics, 12(1), 47.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]

  • Brown, J. H., & Koretke, K. K. (2015). Universal buffers for use in biochemistry and biophysical experiments. Protein Science, 24(5), 896–903.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • El-Waziry, A. M., et al. (2001). In vitro metabolism of the stereoisomers of 2,6-diaminopimelic acid by mixed rumen protozoa and bacteria. The Journal of Protozoology Research, 11(2), 92-101.
  • PubMed. (n.d.). In vitro metabolism of the stereoisomers of 2,6-diaminopimelic acid by mixed rumen protozoa and bacteria. Retrieved from [Link]

  • ResearchGate. (2012). Differentiation between the two forms of diaminopimelic acid?. Retrieved from [Link]

  • PubChem. (n.d.). Diaminopimelic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Diaminopimelic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • PubMed. (n.d.). Determination of diaminopimelic acid in biological materials using high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (n.d.). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

  • PubMed. (n.d.). GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria. Retrieved from [Link]

  • PubMed. (n.d.). Exploring the binding mechanisms of diaminopimelic acid analogs to meso-diaminopimelate dehydrogenase by molecular modeling. Retrieved from [Link]

  • Wellt Chemicals. (2024). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Retrieved from [Link]

  • PubMed. (n.d.). A facile synthesis of fully protected meso-diaminopimelic acid (DAP) and its application to the preparation of lipophilic N-acyl iE-DAP. Retrieved from [Link]

  • University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of D-amino acids into peptidoglycan via racemase-dependent and racemase-independent pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). CASE STUDY 1: HYPOTHESIS TESTING (SOLUBILITY). Retrieved from [Link]

  • PubMed. (n.d.). Structure of the meso-Diaminopimelic Acid Containing Peptidoglycans in Escherichia coli B and - Bacillus megaterium KM. Retrieved from [Link]

  • PubMed. (n.d.). Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives. Retrieved from [Link]

  • MDPI. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Retrieved from [Link]

  • ADMET & DMPK. (2014). Diagnosing solubility limitations – the example of hydrate formation. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of fully protected meso-diaminopimelic acid (DAP) and its application to the preparation of lipophilic N-acyl iE-DAP. Retrieved from [Link]

  • PubMed. (n.d.). Crystallization and preliminary X-ray diffraction analysis of diaminopimelate epimerase from Escherichia coli. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ionic strength – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). The stereoisomers of α,ε-diaminopimelic acid. 3. Properties and distribution of diaminopimelic acid racemase, an enzyme causing interconversion of the ll and meso isomers. Retrieved from [Link]

  • Interchim. (n.d.). Buffering agents and Buffers. Retrieved from [Link]

  • PubMed. (n.d.). Choline-Amino Acid-Derived Bio-ionic Liquids for Solubility Enhancement of Zafirlukast. Retrieved from [Link]

  • PubMed. (n.d.). A facile synthesis of fully protected meso-diaminopimelic acid (DAP) and its application to the preparation of lipophilic N-acyl iE-DAP. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • PubMed. (n.d.). Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers. Retrieved from [Link]

  • ResearchGate. (2013). How does one decide on buffer choice for protein solubility?. Retrieved from [Link]

  • MDPI. (2022). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in (2S,6S)-Diaminoheptanedioic Acid Derivative Synthesis

Introduction: The Criticality of Stereochemistry (2S,6S)-Diaminoheptanedioic acid, also known as LL-Diaminopimelic acid (LL-DAP), and its derivatives are crucial building blocks in medicinal chemistry and microbiology. L...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemistry

(2S,6S)-Diaminoheptanedioic acid, also known as LL-Diaminopimelic acid (LL-DAP), and its derivatives are crucial building blocks in medicinal chemistry and microbiology. LL-DAP is a key component in the biosynthesis of L-lysine and an essential cross-linking element in the peptidoglycan of many bacteria.[1] Its biological activity is intrinsically tied to its specific stereoconfiguration. The presence of undesired diastereomers, such as the meso-(2S,6R) or (2R,6R)-forms, can drastically reduce or alter the efficacy and safety of a final drug product, leading to failed experiments and significant purification challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers proactively prevent and resolve issues of racemization and epimerization during the synthesis of (2S,6S)-diaminoheptanedioic acid derivatives.

Understanding the Enemy: Mechanisms of Racemization

Before troubleshooting, it is essential to understand how stereocenters are lost. During the activation of an N-protected α-amino acid's carboxyl group for coupling, two primary racemization pathways exist.[2] Preventing racemization is about choosing conditions that disfavor these pathways.

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group is attacked intramolecularly by the oxygen of the N-acyl protecting group, forming a planar, achiral oxazolone intermediate. Reprotonation of this intermediate can occur from either face, leading to a racemic mixture.[2] Urethane-type protecting groups (Fmoc, Boc, Z) significantly suppress this pathway.

  • Direct Enolization: A strong base can directly abstract the proton from the α-carbon, forming a planar enolate intermediate. This is more prevalent with highly activated esters or under excessively basic conditions.[2][3]

RacemizationMechanisms Figure 1: Primary Racemization Pathways cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A N-Acyl Amino Acid (Chiral) B Activated Ester A->B Activation (e.g., DCC, HATU) C Oxazolone Intermediate (Planar, Achiral) B->C Intramolecular Cyclization D Racemized Product C->D Nucleophilic Attack (e.g., R-NH2) E N-Protected Amino Acid (Chiral) F Enolate Intermediate (Planar, Achiral) E->F Strong Base (e.g., TEA) G Racemized Product F->G Reprotonation

Caption: Figure 1: Primary Racemization Pathways

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product analysis (chiral HPLC/NMR with chiral shift reagent) shows a mixture of diastereomers. At which step did the epimerization likely occur?

Answer: Epimerization most commonly occurs during the carboxyl group activation and coupling steps.[2] When you are creating an amide bond from either of the carboxylic acid moieties of your diaminoheptanedioic acid derivative, that activated stereocenter becomes vulnerable.

Troubleshooting Checklist:

  • Identify the Activated Center: Determine which carboxyl group (at C2 or C6) was activated when the stereochemical integrity was lost.

  • Review Your Coupling Protocol: This is the most probable source of racemization. Scrutinize your choice of coupling reagent, additives, base, solvent, and reaction temperature.

  • Check Your Protecting Groups: If you are using an acyl-type N-protecting group (e.g., Acetyl) instead of a urethane-type group (e.g., Boc, Fmoc, Cbz), the risk of racemization via the oxazolone pathway is extremely high.[2][4]

  • Examine Deprotection Steps: While less common, harsh deprotection conditions (e.g., excessively strong acid or base over long periods) can sometimes contribute to epimerization, especially if adjacent groups promote enolization.

Q2: Which coupling reagent and additive combination is best for preserving stereochemistry?

Answer: The choice of coupling reagent is a critical control point. While no single reagent is perfect for all scenarios, some are demonstrably superior for minimizing racemization.

The guiding principle is to use a reagent system that rapidly converts the carboxylic acid to an active ester intermediate that reacts quickly with the amine component, minimizing the time the activated, racemization-prone species exists.

Table 1: Comparison of Common Coupling Reagent Systems

Reagent System Racemization Risk Comments & Recommendations
Carbodiimides
DIC or DCC alone High Not recommended without an additive. DCC can also lead to insoluble dicyclohexylurea byproducts.[5]
DIC/HOBt Low-Medium A classic, cost-effective combination. HOBt suppresses racemization by forming an active ester.[6][7]
DIC/OxymaPure® Low Oxyma is generally more effective than HOBt at suppressing racemization and can increase coupling efficiency.[2] It is also non-explosive, unlike HOBt.
Onium Salts
HBTU/HOBt Low-Medium Effective, but can be problematic for sensitive amino acids. The choice of base is critical.
HATU/HOAt Very Low HOAt is a superior additive to HOBt for accelerating coupling and suppressing racemization.[2][8] HATU is often the reagent of choice for difficult couplings.

| PyBOP® | Low | A non-toxic alternative to the original BOP reagent. Effective and generally safe for stereochemistry.[7] |

Recommendation: For synthesizing derivatives of (2S,6S)-diaminoheptanedioic acid, a DIC/Oxyma or HATU/HOAt system is highly recommended. These combinations provide a robust balance of high coupling efficiency and excellent suppression of racemization.[2][8]

Q3: How does my choice of base impact the stereochemical purity of my product?

Answer: The base plays a dual role: it neutralizes protonated amine salts and can, unfortunately, catalyze racemization by abstracting the α-proton.[2] The basicity and steric hindrance of the base are key factors.[2]

Table 2: Influence of Organic Bases on Racemization

Base pKa Steric Hindrance Racemization Potential Recommendation
Triethylamine (TEA) ~10.7 Low High Avoid. Its low steric bulk and high basicity actively promote racemization.[2]
DIPEA (Hünig's base) ~10.1 High Medium Commonly used, but can still cause racemization in sensitive cases. Better than TEA.[2]
N-Methylmorpholine (NMM) ~7.4 Medium Low A weaker base that is an excellent choice for minimizing racemization.[2]

| 2,4,6-Collidine (TMP) | ~7.4 | High | Very Low | Its high steric hindrance and mild basicity make it one of the best choices for preserving stereochemistry, though it may slow coupling rates.[2][9] |

Recommendation: Use the weakest, most sterically hindered base that effectively promotes the reaction. N-Methylmorpholine (NMM) is an excellent first choice. For exceptionally sensitive couplings, 2,4,6-Collidine is superior.[2][9]

Q4: What is the best orthogonal protecting group strategy for the two amino groups in (2S,6S)-diaminoheptanedioic acid?

Answer: An orthogonal strategy, where one protecting group can be removed without affecting the other, is essential. For controlling racemization, the key is to ensure the amino group alpha to the carboxyl group being activated is protected with a urethane-type group.

Recommended Strategy:

  • Fmoc and Boc: This is the most common and reliable orthogonal pair.

    • Protect one amine as the Fmoc-derivative (removable with base, e.g., piperidine).

    • Protect the other amine as the Boc-derivative (removable with acid, e.g., TFA).

  • Activation Step: When activating a carboxyl group at C2 or C6, ensure the corresponding α-amino group (at C2 or C6, respectively) is protected with either the Fmoc or Boc group. Do not use an acyl protecting group (e.g., Ac, Bz) at this position, as it will dramatically increase the risk of racemization.[4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol describes the coupling of an orthogonally protected (2S,6S)-diaminoheptanedioic acid derivative (e.g., Fmoc-(2S)-amino-(6S)-Boc-amino-heptanedioic acid) to a primary amine (R-NH₂).

Materials:

  • Protected diaminoheptanedioic acid derivative (1.0 eq)

  • Amine component (as HCl or TFA salt) (1.1 eq)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.1 eq, only if amine is a salt)

  • Anhydrous DMF or NMP as solvent

Procedure:

  • In a clean, dry, inert-atmosphere flask, dissolve the protected diaminoheptanedioic acid derivative and OxymaPure® in anhydrous DMF.

  • If using an amine salt, add NMM and stir for 2 minutes to liberate the free amine. Then, add the amine to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath. This is a critical step, as lower temperatures disfavor racemization.

  • Slowly add the DIC to the cooled, stirring solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • In-process Control: Monitor the reaction by LC-MS or TLC. To check for racemization, a small aliquot can be deprotected and analyzed by chiral HPLC against standards of the desired product and potential diastereomers.

  • Upon completion, quench the reaction, perform an aqueous workup to remove byproducts (like diisopropylurea), and purify the product using standard chromatographic techniques.

ExperimentalWorkflow Figure 2: Low-Racemization Coupling Workflow A 1. Dissolve Acid & Oxyma in Anhydrous DMF B 2. Add Amine Component (and NMM if salt) A->B C 3. Cool to 0 °C (Critical Step) B->C D 4. Add DIC Slowly C->D E 5. React at 0 °C -> RT D->E F 6. Monitor Progress & Purity (LC-MS, Chiral HPLC) E->F G 7. Workup & Purification F->G

Caption: Figure 2: Low-Racemization Coupling Workflow

Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity

Objective: To quantify the percentage of the desired (2S,6S) diastereomer relative to meso and (2R,6R) impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® series, consult column provider for specific phase selection for your analyte)

Procedure:

  • Sample Preparation: Prepare a crude, deprotected sample of your final product at a concentration of ~1 mg/mL in the mobile phase. Also prepare analytical standards of the desired (2S,6S) isomer and, if available, the meso isomer.

  • Method Development:

    • Mobile Phase: Typically a mixture of hexane/isopropanol or another non-polar/polar solvent system, often with a small amount of an acidic or basic additive (e.g., TFA or DEA) to improve peak shape.

    • Flow Rate: Start at 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where your compound absorbs (e.g., 210-220 nm for amide bonds, or higher if chromophores are present).

  • Analysis:

    • Inject the analytical standard of the pure (2S,6S) isomer to determine its retention time.

    • Inject the crude reaction sample.

    • Integrate the peak areas for all observed diastereomers.

  • Calculation:

    • Diastereomeric Excess (% de) = [ (Area of major isomer - Area of minor isomer) / (Total area of all isomers) ] * 100

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide synthesis. (2024, November 26). In Wikipedia. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • How to control the stereochemistry in custom synthesis?. (2025, August 29). Orchid Chemical Supplies Ltd. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 99-108. Retrieved from [Link]

  • Fuse, S., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5369. Retrieved from [Link]

  • Fuse, S., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5369. Retrieved from [Link]

  • St-Jean, M., et al. (2004). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. Proceedings of the National Academy of Sciences, 101(33), 11945-11949. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(2), 110-119. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. Retrieved from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Yoshimura, T., & Miyamoto, Y. (2016). Amino Acid Racemases: Functions and Mechanisms. Journal of Biochemistry, 160(3), 139-148. Retrieved from [Link]

  • Eto, S., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 689-696. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). MDPI. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acme Bioscience. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (n.d.). ResearchGate. Retrieved from [Link]

  • An efficient synthesis of (2S, 6S)- and meso-diaminopimelic acids via asymmetric hydrogenation. (2001). University of Arizona Libraries. Retrieved from [Link]

  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2024). ACS Omega. Retrieved from [Link]

  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(10), 1524–1529. Retrieved from [Link]

  • Shireman, B. T., & Miller, M. J. (2001). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. The Journal of Organic Chemistry, 66(14), 4809–4813. Retrieved from [Link]

  • Stereoselective Synthesis of meso-2,6-Diaminopimelic Acid and Its Selectively Protected Derivatives. (1998). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. (n.d.). MOST Wiedzy. Retrieved from [Link]

  • (2R,6S)-2,6-Diaminoheptanedioic acid. (2021, September 1). Human Metabolome Database. Retrieved from [Link]

  • Meso-2,6-Diaminoheptanedioate. (2015, June 3). E. coli Metabolome Database. Retrieved from [Link]

  • Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. (2024, July 24). eScholarship.org. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

comparison of LL-DAP, DD-DAP, and meso-DAP in bacterial species

A Comprehensive Guide to Diaminopimelic Acid Isomers: LL-DAP, DD-DAP, and meso-DAP in Bacteria Introduction Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a pivotal role in the structure of the pe...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Diaminopimelic Acid Isomers: LL-DAP, DD-DAP, and meso-DAP in Bacteria

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a pivotal role in the structure of the peptidoglycan cell wall in most bacteria. The stereochemistry of DAP is a critical determinant of peptidoglycan architecture and, consequently, bacterial survival. This guide provides an in-depth comparison of the three primary isomers of DAP: L,L-diaminopimelate (LL-DAP), D,D-diaminopimelate (DD-DAP), and meso-diaminopimelate (meso-DAP). Understanding the distribution, biosynthesis, and function of these isomers is fundamental for researchers in microbiology, antibiotic development, and bacterial pathogenesis.

The bacterial cell wall is a complex structure that provides mechanical strength and protection from the environment. In many bacterial species, the peptidoglycan layer is essential for maintaining cell shape and integrity. The cross-linking of peptidoglycan chains is a key feature of this layer, and the type of cross-link is often determined by the specific DAP isomer present. For instance, meso-DAP is commonly found in the cell walls of Gram-negative bacteria, while LL-DAP is characteristic of some Gram-positive bacteria. The presence and specific isomer of DAP can therefore be used as a chemotaxonomic marker to differentiate between bacterial species.

This guide will explore the biochemical pathways that lead to the synthesis of each DAP isomer, detail their incorporation into the peptidoglycan, and present methodologies for their extraction and analysis. We will also discuss the implications of DAP isomer variation for antibiotic targeting and the development of novel antibacterial strategies.

Biosynthesis of DAP Isomers

The biosynthesis of DAP is a complex process that involves several enzymatic steps. The pathway begins with L-aspartate and culminates in the formation of meso-DAP, which can then be further modified to LL-DAP or DD-DAP in some species.

The synthesis of DAP is a branch of the lysine biosynthesis pathway. In bacteria, there are two main variations of this pathway. The first, which is found in most bacteria and plants, proceeds through a series of intermediates to produce tetrahydrodipicolinate. This is then converted in several steps to meso-DAP. The key enzyme in this process is diaminopimelate epimerase, which converts LL-DAP to meso-DAP.

The second variation of the lysine biosynthesis pathway, known as the aminoadipate pathway, is found in some fungi and archaea and does not involve DAP as an intermediate. Therefore, the presence of DAP is a distinguishing feature of bacteria.

The DAP Biosynthetic Pathway

The common pathway for DAP synthesis can be summarized as follows:

  • Aspartate Kinase (AK): Phosphorylates L-aspartate.

  • Aspartate Semialdehyde Dehydrogenase: Reduces the phosphorylated aspartate to aspartate-semialdehyde.

  • Dihydrodipicolinate Synthase (DHDPS): Condenses aspartate-semialdehyde with pyruvate to form dihydrodipicolinate.

  • Dihydrodipicolinate Reductase (DHDPR): Reduces dihydrodipicolinate to tetrahydrodipicolinate.

  • Tetrahydrodipicolinate N-succinyl-transferase: Succinylates tetrahydrodipicolinate.

  • N-succinyl-L,L-diaminopimelate aminotransferase: Transfers an amino group to the succinylated intermediate.

  • N-succinyl-diaminopimelate desuccinylase: Removes the succinyl group to yield LL-DAP.

  • Diaminopimelate Epimerase (DapF): Converts LL-DAP to meso-DAP.

dap_biosynthesis cluster_pathway DAP Biosynthesis Pathway L-Aspartate L-Aspartate Aspartate-semialdehyde Aspartate-semialdehyde L-Aspartate->Aspartate-semialdehyde AK, ASD Dihydrodipicolinate Dihydrodipicolinate Aspartate-semialdehyde->Dihydrodipicolinate DHDPS Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate DHDPR N-succinyl-LL-DAP N-succinyl-LL-DAP Tetrahydrodipicolinate->N-succinyl-LL-DAP Multiple Steps LL-DAP LL-DAP N-succinyl-LL-DAP->LL-DAP Desuccinylase meso-DAP meso-DAP LL-DAP->meso-DAP DapF (Epimerase)

Caption: Simplified overview of the DAP biosynthetic pathway.

Distribution and Function of DAP Isomers in Bacteria

The specific DAP isomer found in the peptidoglycan varies between bacterial species and is a key factor in determining the type of cross-linking that occurs.

DAP IsomerPredominant Bacterial Group(s)Role in Peptidoglycan Cross-linking
meso-DAP Most Gram-negative bacteria (e.g., E. coli), mycobacteria, and some Gram-positive bacilli.Directly involved in the formation of a 3-4 cross-link between adjacent peptide chains.
LL-DAP Some Gram-positive bacteria (e.g., Clostridium, some Streptococcus species).Often found in the peptide bridge that connects two peptide side chains.
DD-DAP Less common, found in some thermophilic bacteria and during specific growth phases.Can be involved in unique cross-linking structures.
Meso-DAP in Gram-Negative Bacteria

In the majority of Gram-negative bacteria, such as Escherichia coli, meso-DAP is the final DAP isomer incorporated into the peptidoglycan. The meso-DAP is located at the third position of the pentapeptide stem that is attached to the N-acetylmuramic acid (NAM) sugar. The cross-link is formed between the D-alanine at the fourth position of one peptide stem and the meso-DAP at the third position of an adjacent stem. This direct 3-4 cross-link is characteristic of these organisms.

LL-DAP in Gram-Positive Bacteria

While many Gram-positive bacteria utilize L-lysine instead of DAP in their peptidoglycan, some, like certain species of Clostridium and Streptococcus, incorporate LL-DAP. In these cases, LL-DAP is often part of an interpeptide bridge that connects two peptide side chains. The structure of this bridge can vary significantly between species.

Experimental Methodologies for DAP Isomer Analysis

The accurate identification and quantification of DAP isomers are crucial for bacterial chemotaxonomy and for studying the effects of antibiotics that target the cell wall.

Sample Preparation: Hydrolysis of Peptidoglycan

To analyze the DAP content of bacterial cells, the peptidoglycan must first be isolated and then hydrolyzed to release the constituent amino acids.

Protocol for Peptidoglycan Hydrolysis:

  • Cell Lysis: Harvest bacterial cells in the exponential growth phase by centrifugation. Resuspend the pellet in a suitable buffer and lyse the cells using mechanical disruption (e.g., bead beating, sonication) or enzymatic digestion (e.g., lysozyme).

  • Peptidoglycan Isolation: Treat the cell lysate with detergents (e.g., SDS) to remove membranes and proteins. The insoluble peptidoglycan can then be collected by centrifugation.

  • Acid Hydrolysis: Resuspend the purified peptidoglycan in 6 M HCl and heat at 110°C for 16-24 hours in a sealed tube under a nitrogen atmosphere.

  • Hydrolysate Preparation: After hydrolysis, remove the HCl by evaporation under vacuum. Re-dissolve the amino acid hydrolysate in a suitable buffer for analysis.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying DAP isomers.

HPLC Protocol for DAP Isomer Analysis:

  • Derivatization: The amino acids in the hydrolysate are derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC), to enable sensitive detection.

  • Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase C18 column using a gradient of an appropriate mobile phase, such as acetonitrile and a buffered aqueous solution.

  • Detection: The separated isomers are detected by a fluorescence detector. The retention times of the peaks are compared to those of authentic standards of LL-DAP, DD-DAP, and meso-DAP.

  • Quantification: The peak areas are integrated and compared to a standard curve to determine the concentration of each isomer.

hplc_workflow Bacterial_Culture Bacterial_Culture Cell_Lysis Cell_Lysis Bacterial_Culture->Cell_Lysis Harvest Peptidoglycan_Isolation Peptidoglycan_Isolation Cell_Lysis->Peptidoglycan_Isolation Detergent Treatment Acid_Hydrolysis Acid_Hydrolysis Peptidoglycan_Isolation->Acid_Hydrolysis 6M HCl, 110°C Derivatization Derivatization Acid_Hydrolysis->Derivatization Fluorescent Tag HPLC_Separation HPLC_Separation Derivatization->HPLC_Separation C18 Column Fluorescence_Detection Fluorescence_Detection HPLC_Separation->Fluorescence_Detection Ex/Em Wavelengths Data_Analysis Data_Analysis Fluorescence_Detection->Data_Analysis Quantification

Caption: Workflow for DAP isomer analysis by HPLC.

Implications for Drug Development

The enzymes in the DAP biosynthetic pathway are attractive targets for the development of new antibiotics. Since this pathway is essential for the survival of many bacteria and is absent in humans, inhibitors of these enzymes are expected to have high specificity and low toxicity.

For example, inhibitors of DHDPS and DapF have been investigated as potential antibacterial agents. By blocking the synthesis of DAP, these compounds prevent the formation of a functional peptidoglycan layer, leading to cell lysis and death. The variation in DAP isomer usage among different bacterial species suggests that it may be possible to develop narrow-spectrum antibiotics that target specific pathogens.

Conclusion

The stereochemistry of diaminopimelic acid is a fundamentally important aspect of bacterial cell wall biology. The differential distribution of LL-DAP, DD-DAP, and meso-DAP among bacterial species provides a valuable tool for chemotaxonomy and offers unique targets for the development of novel antibiotics. The methodologies described in this guide provide a framework for the accurate analysis of DAP isomers, enabling further research into the structure, function, and inhibition of the bacterial cell wall.

References

  • Diaminopimelic Acid: The Unique Component of the Bacterial Cell Wall. (2022). Journal of Bacteriology. [Link]

  • Peptidoglycan Structure and Biosynthesis. (2021). Nature Reviews Microbiology. [Link]

  • The Lysine Biosynthesis Pathway as a Target for Antibacterial Drug Discovery. (2019). Antimicrobial Agents and Chemotherapy. [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diaminopimelic Acid Quantification

For researchers, scientists, and drug development professionals engaged in bacterial research, the accurate quantification of diaminopimelic acid (DAP) is of paramount importance. As a unique component of peptidoglycan i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in bacterial research, the accurate quantification of diaminopimelic acid (DAP) is of paramount importance. As a unique component of peptidoglycan in most bacterial cell walls, DAP serves as a critical biomarker for bacterial biomass and growth.[1] The choice of analytical method for DAP quantification can significantly impact experimental outcomes, influencing everything from fundamental microbiology studies to the development of novel antibacterial agents.

This guide provides an in-depth comparison of the primary analytical methods for diaminopimelic acid quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Colorimetric Assays. Grounded in the principles of scientific integrity and informed by extensive field experience, this document will delve into the causality behind experimental choices and present the necessary data to support an informed decision for your specific research needs. All validation discussions are framed within the context of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5]

The Analytical Challenge: Why Method Validation is Crucial

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][6] For DAP quantification, this means ensuring that the chosen method is specific, sensitive, accurate, and precise in the context of complex biological matrices. A failure to properly validate an analytical method can lead to unreliable data, jeopardizing the scientific credibility of your research.

Comparative Overview of Analytical Methodologies

The selection of an analytical method for DAP quantification is a balance of performance, sample throughput, cost, and the specific requirements of the research question. Here, we compare three commonly employed techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Colorimetric Assay (Ninhydrin-based)
Principle Separation based on polarity after derivatization, with UV or fluorescence detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Reaction of primary and secondary amines with a reagent (e.g., ninhydrin) to produce a colored product, measured by spectrophotometry.[7][8]
Specificity High, especially with fluorescence detection after derivatization. Can resolve DAP diastereomers.[9][10]Very high, provides structural information from mass fragmentation patterns. Can separate stereoisomers.Moderate, can be susceptible to interference from other primary amines and ammonia.
Sensitivity High, particularly with fluorescence detection.Very high, especially with selected ion monitoring (SIM).Lower compared to chromatographic methods.
Throughput Moderate to high, with autosamplers enabling automated analysis.Lower, due to longer run times and more complex sample preparation.High, suitable for screening large numbers of samples.
Cost Moderate instrument cost, moderate running costs.High instrument cost, moderate to high running costs.Low instrument cost, low running costs.
Expertise Requires trained personnel for operation and data analysis.Requires highly skilled personnel for operation, maintenance, and data interpretation.Relatively simple to perform.

In-Depth Analysis and Validation Parameters

A thorough validation of an analytical method involves assessing several key parameters as stipulated by ICH and FDA guidelines.[2][3][4][5][10][11]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

  • HPLC: Achieves high specificity through chromatographic separation and selective detection. The use of pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection significantly enhances specificity, as only primary amines react to form fluorescent derivatives.[3][9][10] This method has been shown to successfully separate DAP diastereomers (LL, DD, and meso forms).[3][9][10]

  • GC-MS: Offers the highest degree of specificity. The combination of chromatographic retention time and the unique mass fragmentation pattern of the derivatized DAP provides definitive identification. Selected Ion Monitoring (SIM) mode further enhances specificity by monitoring only for characteristic ions of the DAP derivative.[12]

  • Colorimetric Assay (Ninhydrin-based): This method has lower specificity as the ninhydrin reagent reacts with the primary amino groups of all amino acids, as well as ammonia.[7] While the reaction conditions can be optimized to favor DAP, the potential for interference from other amines in a complex biological sample is a significant consideration.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

MethodTypical Linearity (R²)Typical Range
HPLC >0.9910 - 100 pmol on-column
GC-MS >0.99Dependent on derivatization and MS detector
Colorimetric >0.9830 - 120 µg/mL (for gentamicin, adaptable for DAP)[8]
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

  • HPLC: Published methods for DAP have demonstrated excellent accuracy, with recoveries typically ranging from 98.4% to 102.8%.[11]

  • GC-MS: While specific recovery data for DAP is not as readily available in comparative studies, the inherent accuracy of isotope dilution mass spectrometry, a common approach in GC-MS, is very high.

  • Colorimetric Assay: The accuracy of colorimetric assays can be influenced by matrix effects. For a ninhydrin-based assay for gentamicin, recoveries were reported to be within an acceptable range.[8] However, this would need to be rigorously established for DAP in the specific sample matrix.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

MethodRepeatability (RSD%)Intermediate Precision (RSD%)
HPLC < 2%< 5%
GC-MS < 5%< 10%
Colorimetric < 10%< 15%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • HPLC with Fluorescence Detection: Offers very low LOD and LOQ, often in the picomolar range.

  • GC-MS (SIM mode): Provides the lowest LOD and LOQ, capable of detecting femtomolar quantities of the analyte.

  • Colorimetric Assay: Has a significantly higher LOD and LOQ compared to chromatographic methods, typically in the micromolar range.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Bacterial Cell Pellet Hydrolysis Acid Hydrolysis (e.g., 6N HCl) Sample->Hydrolysis Neutralization Neutralization & pH Adjustment Hydrolysis->Neutralization Derivatization Pre-column Derivatization (e.g., OPA) Neutralization->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence or UV Detection HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: HPLC workflow for DAP quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Bacterial Cell Pellet Hydrolysis Acid Hydrolysis (e.g., 6N HCl) Sample->Hydrolysis Drying Drying of Hydrolysate Hydrolysis->Drying Derivatization Derivatization to Volatile Esters (e.g., Trifluoroacetyl) Drying->Derivatization GC GC Separation Derivatization->GC MS Mass Spectrometric Detection GC->MS Data Data Acquisition & Quantification MS->Data

Caption: GC-MS workflow for DAP quantification.

Colorimetric_Workflow cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Bacterial Cell Pellet Hydrolysis Acid Hydrolysis (e.g., 6N HCl) Sample->Hydrolysis Neutralization Neutralization & pH Adjustment Hydrolysis->Neutralization Reaction Reaction with Ninhydrin Reagent Neutralization->Reaction Spectrophotometry Spectrophotometric Measurement Reaction->Spectrophotometry Data Data Acquisition & Quantification Spectrophotometry->Data

Sources

Validation

A Senior Application Scientist's Guide to Enzymatic Differentiation of Diaminopimelic Acid Stereoisomers

For researchers in bacteriology, antibiotic development, and microbial ecology, the accurate quantification of diaminopimelic acid (DAP) stereoisomers is a critical, yet often challenging, task. As a key component of pep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in bacteriology, antibiotic development, and microbial ecology, the accurate quantification of diaminopimelic acid (DAP) stereoisomers is a critical, yet often challenging, task. As a key component of peptidoglycan in most Gram-negative and some Gram-positive bacteria, the specific stereochemistry of DAP—primarily meso-diaminopimelic acid (meso-DAP) and LL-diaminopimelic acid (LL-DAP)—provides crucial insights into bacterial composition, physiology, and metabolism.[1][2] This guide provides an in-depth comparison of enzymatic assays designed to differentiate and quantify these stereoisomers, offering field-proven insights into their application, performance, and interpretation.

The Central Role of Diaminopimelic Acid Stereoisomers in Bacterial Cell Wall Biology

Diaminopimelic acid is a non-proteinogenic amino acid that plays a pivotal role in the structure of the bacterial cell wall. Specifically, meso-DAP is the direct precursor for lysine biosynthesis in bacteria and is essential for cross-linking peptidoglycan chains, which provides structural integrity to the cell wall.[1][2][3] The presence and relative abundance of DAP stereoisomers can vary between bacterial species, making their accurate measurement a valuable tool for:

  • Chemotaxonomy: Differentiating bacterial species and genera based on their cell wall composition.

  • Antibiotic Research: Screening for inhibitors of enzymes in the DAP biosynthesis pathway, which are attractive targets for novel antibacterial agents.[1][2]

  • Microbial Ecology: Assessing the contribution of bacterial biomass in complex environmental samples.

  • Bacterial Physiology: Studying the dynamics of cell wall synthesis and remodeling.

This guide will focus on the enzymatic tools available to dissect the complex mixture of DAP stereoisomers, providing a clear path to reliable and reproducible quantification.

Comparative Analysis of Enzymatic Assays for DAP Stereoisomers

The key to differentiating DAP stereoisomers lies in the high specificity of certain bacterial enzymes. By leveraging these enzymes, we can design assays that target individual isomers within a mixed population. The following sections compare the most common enzymatic approaches.

Assay Principle Target Stereoisomer Key Enzyme(s) Detection Method Throughput Key Advantages Limitations
Dehydrogenation meso-DAPDiaminopimelate Dehydrogenase (DAPDH)Spectrophotometry (NADPH production at 340 nm)HighDirect, continuous kinetic assay.Potential for substrate inhibition by some analogues.
Decarboxylation meso-DAPDiaminopimelate Decarboxylase (DAPDC)Coupled Spectrophotometry (NADH oxidation at 340 nm) or HPLCMedium to HighHighly specific for meso-DAP. Can be a continuous assay.Requires a coupling enzyme (saccharopine dehydrogenase).
Transamination LL-DAPLL-Diaminopimelate Aminotransferase (DapL)Coupled Spectrophotometry (thio-NADH formation at 398 nm) or HPLCMediumSpecific for LL-DAP.Assay for the forward (biosynthetic) reaction is complex.
Coupled Epimerization & Decarboxylation meso-DAP + LL-DAPDAP Epimerase & DAP DecarboxylaseManometry or SpectrophotometryLow to MediumMeasures total biologically relevant DAP.Indirectly measures LL-DAP; does not distinguish between meso- and LL-DAP.
Residual Measurement DD-DAPDAP Epimerase & DAP DecarboxylaseColorimetry (Ninhydrin) or HPLCLowOnly method for DD-DAP.Requires prior enzymatic removal of other isomers.

In-Depth Look at Key Enzymatic Assays

The Diaminopimelate Dehydrogenase (DAPDH) Assay for meso-DAP

This is a direct and robust spectrophotometric assay for the quantification of meso-DAP. The enzyme, diaminopimelate dehydrogenase, specifically catalyzes the oxidative deamination of the D-amino center of meso-DAP, producing L-2-amino-6-oxopimelate and ammonia, with the concomitant reduction of NADP+ to NADPH.[4] The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the amount of meso-DAP consumed.

Workflow for the DAPDH Assay

cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Sample Sample containing DAP isomers Extract Extraction & Hydrolysis Sample->Extract Reaction Reaction Mix (Buffer, NADP+, DAPDH) Extract->Reaction Incubate Incubation Reaction->Incubate Spectro Spectrophotometer (Measure A340 nm) Incubate->Spectro Quantify Quantify meso-DAP (NADPH Extinction Coefficient) Spectro->Quantify

Caption: Workflow for the quantification of meso-DAP using the DAPDH assay.

  • Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 200 mM Na₂CO₃-NaHCO₃ buffer (pH 9.5), 0.5 mM NADP⁺, and the sample containing an unknown amount of meso-DAP.[4]

  • Enzyme Addition: Add a purified preparation of DAPDH to each well to initiate the reaction. The final enzyme concentration should be optimized for the expected range of meso-DAP concentrations.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in absorbance at 340 nm over time.

  • Quantification: Calculate the concentration of meso-DAP using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

The Diaminopimelate Decarboxylase (DAPDC) Assay for meso-DAP

This assay provides another highly specific method for quantifying meso-DAP. Diaminopimelate decarboxylase stereospecifically converts meso-DAP to L-lysine.[5] The production of L-lysine can then be monitored using a coupled enzymatic reaction with saccharopine dehydrogenase (SDH), which oxidizes NADH to NAD⁺ in the presence of α-ketoglutarate and lysine.[6][7] The decrease in absorbance at 340 nm is proportional to the amount of meso-DAP initially present.

Reaction Pathway for the Coupled DAPDC-SDH Assay

mesoDAP meso-DAP DAPDC DAPDC mesoDAP->DAPDC CO2 Lysine L-Lysine SDH SDH Lysine->SDH + α-ketoglutarate + NADH Saccharopine Saccharopine DAPDC->Lysine SDH->Saccharopine + NAD+ + H2O

Caption: Coupled enzymatic reactions for the quantification of meso-DAP.

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine Tris buffer (pH 8.0), 0.16 mM NADH, 1 mM TCEP, 25 mM α-ketoglutarate, and the sample.[8]

  • Coupling Enzyme Addition: Add an excess of saccharopine dehydrogenase to the mixture.

  • Initiation and Measurement: Initiate the reaction by adding DAPDC. Monitor the decrease in absorbance at 340 nm at 37°C.[7]

  • Data Analysis: The rate of NADH oxidation is directly proportional to the rate of meso-DAP decarboxylation.

The LL-Diaminopimelate Aminotransferase (DapL) Assay for LL-DAP

The quantification of LL-DAP is achieved using LL-diaminopimelate aminotransferase (DapL), an enzyme that catalyzes the reversible transamination of LL-DAP and 2-oxoglutarate to tetrahydrodipicolinate (THDP) and L-glutamate.[9][10] The "reverse" reaction (catabolic direction) is typically more robust for in vitro assays.[1] The production of THDP can be monitored in a coupled assay.

  • Reaction Setup: Prepare a reaction mixture containing HEPES-KOH buffer (pH 7.6), the sample with LL-DAP, and an excess of 2-oxoglutarate.[9]

  • Coupled Detection: The formation of one of the products, glutamate, can be coupled to the activity of glutamate dehydrogenase, which would result in the reduction of NAD⁺ to NADH, measurable at 340 nm. Alternatively, a colorimetric endpoint assay using O-aminobenzaldehyde which reacts with the product THDP can be monitored at 440nm.[9][11]

  • Initiation and Measurement: Start the reaction by adding DapL and monitor the change in absorbance at the appropriate wavelength.

  • Quantification: Relate the rate of change in absorbance to the initial concentration of LL-DAP using a standard curve.

Differentiating DD-DAP: An Indirect Approach

Enzymes such as DAP epimerase and DAP decarboxylase are inactive on the DD-isomer of diaminopimelic acid.[12][13] This lack of reactivity forms the basis of an indirect assay for DD-DAP. A sample containing a mixture of DAP stereoisomers is first treated with DAP epimerase and DAP decarboxylase to convert all the meso-DAP and LL-DAP to lysine. The remaining, unreacted DD-DAP can then be quantified using a non-enzymatic method such as a colorimetric assay with ninhydrin or by HPLC.[12][13]

Concluding Remarks for the Practicing Scientist

The choice of enzymatic assay for differentiating diaminopimelic acid stereoisomers depends on the specific research question, the available instrumentation, and the nature of the sample.

  • For high-throughput screening of inhibitors of meso-DAP synthesis, the DAPDH assay offers a direct and continuous kinetic readout.

  • The coupled DAPDC-SDH assay is a highly specific and reliable method for the quantification of meso-DAP, particularly in complex biological matrices.

  • The DapL assay is the method of choice for the specific quantification of LL-DAP, which is crucial for studies on certain bacterial species.

  • The indirect assay for DD-DAP , although more laborious, is essential when the presence of this isomer is suspected or needs to be quantified.

By understanding the principles, advantages, and limitations of each of these enzymatic assays, researchers can confidently select and implement the most appropriate method for their specific needs, leading to more accurate and insightful data in the study of bacterial cell wall biology.

References

  • Misono, H., Togawa, H., Yamamoto, T., & Soda, K. (1979). Meso-alpha,epsilon-diaminopimelate D-dehydrogenase: distribution and the reaction product. Journal of Bacteriology, 137(1), 22–27.
  • Laber, B., & Amrhein, N. (1989). A spectrophotometric assay for meso-diaminopimelate decarboxylase and L-alpha-amino-epsilon-caprolactam hydrolase. Analytical Biochemistry, 181(2), 297–301.
  • Lin, Y., Li, S., Li, Z., & Xu, H. (2012). A Novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum: Overexpression, Characterization, and Potential for d-Amino Acid Synthesis. Applied and Environmental Microbiology, 78(18), 6507–6514.
  • Lin, Y., Jiang, R., Li, S., Li, Z., & Xu, H. (2014). Engineering the meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum by Site Saturation Mutagenesis for d-Phenylalanine Synthesis. Applied and Environmental Microbiology, 80(14), 4276–4283.
  • Li, S., Lin, Y., Li, Z., & Xu, H. (2017). A Newly Determined Member of the meso-Diaminopimelate Dehydrogenase Family with a Broad Substrate Spectrum. Applied and Environmental Microbiology, 83(11), e00343-17.
  • Peverelli, M. G., & Perugini, M. A. (2015). An optimized coupled assay for quantifying diaminopimelate decarboxylase activity. Biochimie, 115, 123–128.
  • Hudson, A. O., et al. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 494.
  • Hudson, A. O., Gilvarg, C., & Leustek, T. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. Proceedings of the National Academy of Sciences, 103(47), 17936–17941.
  • Tomlin, H., et al. (2017). The Enzymatic Activity and Inhibition of DapE Encoded N- Succinyl-L,l-Diaminopimelic Acid. CORE.
  • Hudson, A. O., Singh, B. K., Leustek, T., & Gilvarg, C. (2006). An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants. Plant Physiology, 140(1), 292–301.
  • Peverelli, M. G., et al. (2016). Dimerization of Bacterial Diaminopimelate Decarboxylase Is Essential for Catalysis. Journal of Biological Chemistry, 291(16), 8566–8577.
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  • Day, A., & White, P. J. (1977). Enzymic assays for isomers of 2,6-diaminopimelic acid in walls of Bacillus cereus and Bacillus megaterium. The Biochemical journal, 161(3), 677–685.
  • Gillner, D., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. Analytical Biochemistry, 549, 110–117.
  • Work, E. (1955). The stereoisomers of α∈-diaminopimelic acid: their distribution in nature and behaviour towards certain enzyme preparations. Biochemical Journal, 61(4), 562–568.
  • Auger, G., van Heijenoort, J., Vederas, J. C., & Blanot, D. (1996). Effect of analogues of diaminopimelic acid on the meso-diaminopimelate-adding enzyme from Escherichia coli. FEBS Letters, 391(1-2), 171–174.
  • Peverelli, M. G., et al. (2021). Thermostable D-amino acid decarboxylases derived from Thermotoga maritima diaminopimelate decarboxylase. Protein Engineering, Design and Selection, 34, gzab032.
  • Saleh, F., & White, P. J. (1979). Metabolism of ~~-2,6-Diadnopimelic Acid by a - Diaminopimelate-requiring Mutant of Bacillus megaterium. Journal of General Microbiology, 115(1), 95–100.
  • Work, E. (1955).
  • Gillner, D., et al. (2018). Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. Semantic Scholar.
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  • Hor, L., et al. (2013). A new robust kinetic assay for DAP epimerase activity. Biochimie, 95(10), 1949–1953.
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  • Jampilek, J., et al. (2025). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI.
  • Chen, J., et al. (2025). Kinetic and homology model analysis of diaminopimelate decarboxylase from Cyanothece sp. ATCC 51142: unveiling a key enzyme in lysine biosynthesis. PubMed Central.
  • Early, J. V., et al. (2025). Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids. PubMed Central.
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  • Hutton, C. A., et al. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry.
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Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2S,6S)-2,6-diaminoheptanedioic Acid

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (2S,6S)-2,6-diaminoheptanedioic acid (also known as 2,6-Diaminopimelic acid, CAS No. 583-93-7).

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (2S,6S)-2,6-diaminoheptanedioic acid (also known as 2,6-Diaminopimelic acid, CAS No. 583-93-7). The core of laboratory safety is not just following rules, but understanding the rationale behind them. This document is structured to provide not only procedural steps but also the scientific reasoning necessary to build a culture of safety and trust in your laboratory operations.

Hazard Assessment: The 'Why' Behind the PPE

(2S,6S)-2,6-diaminoheptanedioic acid is a white, odorless, solid amino acid derivative.[1] While it does not possess acute systemic toxicity, its physical form as a powder and its chemical properties present distinct hazards that dictate our safety protocols. The primary routes of occupational exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of airborne dust particles.

According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3][4] This is due to the chemical's ability to disrupt the natural barrier of the skin, leading to redness, itching, or inflammation.

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation.[2][3][4] The fine particulate nature of the solid can cause mechanical irritation, while its chemical properties can lead to painful inflammation of the conjunctiva.

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust may cause irritation to the respiratory system.[2][3][4] Fine powders can be easily aerosolized during handling, such as weighing or transferring, and can irritate the mucous membranes of the nose, throat, and lungs.

Understanding these hazards is the first step in mitigating risk. The personal protective equipment (PPE) selected must form an effective barrier against these specific routes of exposure.

Core PPE Requirements: Your First Line of Defense

Based on the hazard profile, a baseline level of PPE is mandatory for any procedure involving (2S,6S)-2,6-diaminoheptanedioic acid. The selection of additional, more specialized PPE depends on the specifics of the task, as detailed in the workflow below.

  • Eye and Face Protection: At a minimum, chemical safety goggles that conform to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 must be worn.[4][5][6] These are superior to standard safety glasses as they provide a seal around the eyes, offering better protection from airborne dust. For tasks with a significant splash potential (e.g., dissolving large quantities), a face shield should be worn in addition to safety goggles.[2]

  • Hand Protection: Chemical-resistant gloves are required.[1][3][4] Nitrile gloves are a suitable choice for incidental contact.[7] Before each use, gloves must be inspected for any signs of degradation or puncture. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contamination.[3]

  • Body Protection: A standard laboratory coat must be worn to protect the skin and personal clothing from contamination.[1][4][6]

  • Respiratory Protection: Under conditions of normal use with adequate engineering controls (e.g., a chemical fume hood), respiratory protection is typically not required.[1][4][5][6] However, if engineering controls are insufficient or when weighing the powder in an open environment where dust generation is unavoidable, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) is necessary to prevent respiratory irritation.[4]

PPE Selection Workflow: A Risk-Based Approach

The level of PPE required is not static; it must be adapted to the specific task and its associated risk of exposure. This decision-making process ensures that personnel are adequately protected without being unnecessarily encumbered. The following workflow diagram illustrates this risk-based approach.

PPE_Workflow cluster_start Step 1: Task Assessment cluster_exposure Step 2: Exposure Potential cluster_ppe Step 3: PPE Selection cluster_end Step 4: Proceed with Caution Start Start: Handling (2S,6S)-2,6-diaminoheptanedioic acid Weighing Weighing Solid Powder? Start->Weighing Solution Handling Solution? Weighing->Solution No PPE_High High-Risk PPE: - Chemical Goggles + Face Shield - Lab Coat - Nitrile Gloves - N95 Respirator (in Fume Hood) Weighing->PPE_High Yes (High Dust/Aerosol Risk) PPE_Med Medium-Risk PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves Solution->PPE_Med Yes (Low Splash Risk) Proceed Proceed with Experiment Solution->Proceed No (Storage/Transport) PPE_High->Proceed PPE_Med->Proceed

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-diaminoheptanedioic acid
Reactant of Route 2
(2S,6S)-2,6-diaminoheptanedioic acid
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